molecular formula C23H23FN6O3 B605682 (S)-GSK1379725A CAS No. 1802251-00-8

(S)-GSK1379725A

Katalognummer: B605682
CAS-Nummer: 1802251-00-8
Molekulargewicht: 450.47
InChI-Schlüssel: LLVPDBRSUHNJQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate (PubChem CID: 44525934) is a synthetically designed chemical compound with molecular formula C₂₃H₂₃FN₆O₃ that represents a valuable research tool for investigating signal transduction pathways in disease models . This complex molecule features a pyrimidine core structure substituted with a 4-fluoroanilino group at the 2-position and a pyrrolidin-3-yl carbamoylamino linkage connecting to a methyl benzoate ester functionality . The strategic incorporation of these pharmacophores creates a molecular architecture optimized for interaction with key enzymatic targets in cellular signaling cascades. The primary research value of this compound lies in its activity as a dual inhibitor of mTOR kinase and PI3 kinase pathways, which are crucial regulators of cell growth, proliferation, and survival . These signaling pathways are frequently dysregulated in various pathological conditions, and their inhibition represents a promising therapeutic strategy. The molecular design incorporates structural elements similar to known triazolo[4,5-d]pyrimidine compounds that have demonstrated potent inhibition of both mTOR and PI3 kinases in preclinical models . The fluorine atom on the anilino ring enhances membrane permeability and metabolic stability, while the urea linkage formed by the carbamoylamino group provides critical hydrogen bonding interactions with the kinase targets. In research settings, this compound has shown particular utility in studying hematological malignancies and solid tumors, including acute lymphoblastic leukemia and renal cell carcinoma models . Researchers utilize this chemical probe to elucidate the complex crosstalk between mTOR and PI3K signaling networks and to identify potential synthetic lethal interactions in genetically defined cancer contexts. The compound enables investigation of downstream effector pathways including protein synthesis, autophagy, and metabolic reprogramming in response to pathway inhibition. When working with this compound, researchers should employ appropriate safety precautions including personal protective equipment and work in a properly ventilated environment. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to ensure compliance with all applicable institutional and governmental regulations regarding the handling, storage, and disposal of chemical compounds.

Eigenschaften

IUPAC Name

methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O3/c1-33-21(31)15-3-2-4-18(13-15)27-23(32)28-19-10-12-30(14-19)20-9-11-25-22(29-20)26-17-7-5-16(24)6-8-17/h2-9,11,13,19H,10,12,14H2,1H3,(H,25,26,29)(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVPDBRSUHNJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-GSK1379725A: A Technical Guide to a Selective BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of (S)-GSK1379725A, a selective inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF). This document details the inhibitor's mechanism of action, binding characteristics, and its effects on cellular signaling pathways. It also provides detailed experimental protocols for key assays used in its characterization.

Core Mechanism of Action

This compound, also known as AU1, is a small molecule inhibitor that selectively targets the bromodomain of BPTF.[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[2][3] The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, an essential step for the recruitment of the NURF complex to specific genomic locations. By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, this compound prevents this interaction. This inhibition disrupts the chromatin remodeling activity of the NURF complex, leading to alterations in gene expression. The dysregulation of BPTF and the NURF complex has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its interaction with the BPTF bromodomain.

Table 1: Binding Affinity of this compound for BPTF Bromodomain

CompoundTargetKd (μM)Assay
This compound (AU1)BPTF Bromodomain2.8Not Specified

(Data sourced from MedChemExpress)[1]

Table 2: Selectivity Profile of this compound

CompoundOff-TargetSelectivityAssay
This compound (AU1)BRD4 BromodomainSelective for BPTFNot Specified

(Data sourced from MedChemExpress)[1]

Signaling Pathways

BPTF has been shown to play a role in several critical signaling pathways implicated in cancer development and progression. Inhibition of the BPTF bromodomain by this compound can modulate these pathways.

BPTF and MAPK Signaling Pathway

BPTF has been demonstrated to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Knockdown of BPTF has been shown to suppress this pathway. The diagram below illustrates the proposed mechanism.

BPTF_MAPK_Pathway BPTF BPTF NURF NURF Complex BPTF->NURF part of Chromatin Chromatin Remodeling NURF->Chromatin Gene_Expression Gene Expression (e.g., MAPK pathway components) Chromatin->Gene_Expression MAPK_Pathway MAPK Pathway Activation Gene_Expression->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation GSK1379725A This compound GSK1379725A->BPTF inhibits

Caption: BPTF's role in activating the MAPK signaling pathway.

BPTF and PI3K/AKT Signaling Pathway

Studies have also indicated that BPTF knockdown can inhibit the PI3K/AKT signaling pathway, which is crucial for cell growth and survival.

BPTF_PI3K_AKT_Pathway BPTF BPTF NURF NURF Complex BPTF->NURF part of Chromatin Chromatin Remodeling NURF->Chromatin Gene_Expression Gene Expression (e.g., PI3K/AKT pathway components) Chromatin->Gene_Expression PI3K_AKT_Pathway PI3K/AKT Pathway Activation Gene_Expression->PI3K_AKT_Pathway Growth Cell Growth & Survival PI3K_AKT_Pathway->Growth GSK1379725A This compound GSK1379725A->BPTF inhibits

Caption: BPTF's influence on the PI3K/AKT signaling pathway.

BPTF and c-Myc Interaction

BPTF has been identified as a critical co-factor for the oncogenic transcription factor c-Myc. BPTF is required for the recruitment of c-Myc to chromatin and for the activation of the c-Myc transcriptional program.[5][6]

BPTF_cMyc_Interaction BPTF BPTF Chromatin Chromatin BPTF->Chromatin recruits c-Myc to cMyc c-Myc cMyc->Chromatin Target_Genes c-Myc Target Gene Transcription Chromatin->Target_Genes Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation GSK1379725A This compound GSK1379725A->BPTF inhibits

Caption: The interaction between BPTF and c-Myc in gene transcription.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

AlphaScreen Assay for BPTF Bromodomain Inhibition

This competitive binding assay measures the ability of a test compound to disrupt the interaction between the BPTF bromodomain and an acetylated histone peptide.

Materials:

  • His-tagged BPTF bromodomain protein

  • Biotinylated Histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

  • Nickel (Ni-NTA) Chelate AlphaScreen Acceptor beads (PerkinElmer)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS

  • This compound or other test compounds

  • 384-well white opaque microplates (e.g., OptiPlate)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the His-tagged BPTF bromodomain protein to each well.

  • Add the biotinylated histone H4 peptide to each well.

  • Incubate the mixture at room temperature for 30 minutes.

  • In the dark, add the Ni-NTA AlphaScreen Acceptor beads to each well.

  • Incubate at room temperature for 60 minutes in the dark.

  • Add the Streptavidin-coated Donor beads to each well.

  • Incubate at room temperature for 60 minutes in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision).

  • The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

AlphaScreen_Workflow cluster_0 Assay Preparation cluster_1 Binding & Incubation cluster_2 Data Acquisition & Analysis Compound_Prep Prepare Compound Dilutions Mix_Components Mix Compound, BPTF, & Histone Peptide in Plate Compound_Prep->Mix_Components Protein_Prep Prepare BPTF & Histone Peptide Protein_Prep->Mix_Components Incubate_1 Incubate 30 min Mix_Components->Incubate_1 Add_Acceptor Add Ni-NTA Acceptor Beads Incubate_1->Add_Acceptor Incubate_2 Incubate 60 min (dark) Add_Acceptor->Incubate_2 Add_Donor Add Streptavidin Donor Beads Incubate_2->Add_Donor Incubate_3 Incubate 60 min (dark) Add_Donor->Incubate_3 Read_Plate Read Plate on AlphaScreen Reader Incubate_3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Generalized workflow for the AlphaScreen assay.

Protein-Observed ¹⁹F NMR (PrOF NMR) for Ligand Binding

This technique is used to directly observe the binding of a ligand to a fluorine-labeled protein. Changes in the ¹⁹F NMR signal of the protein upon ligand titration provide information about binding affinity and kinetics.

Materials:

  • ¹⁹F-labeled BPTF bromodomain protein (e.g., 5-fluoro-tryptophan labeled)

  • NMR Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl

  • D₂O (for NMR lock)

  • Trifluoroacetic acid (TFA) or other ¹⁹F reference standard

  • This compound or other test compounds

  • NMR tubes

Procedure:

  • Prepare a stock solution of the ¹⁹F-labeled BPTF bromodomain protein in NMR buffer.

  • Prepare a stock solution of the ligand in a compatible solvent (e.g., DMSO-d₆).

  • In an NMR tube, add the protein solution and a small amount of D₂O for the lock signal.

  • Acquire a baseline ¹⁹F NMR spectrum of the protein alone.

  • Perform a titration by adding increasing amounts of the ligand to the NMR tube containing the protein.

  • Acquire a ¹⁹F NMR spectrum after each addition of the ligand, ensuring the sample has equilibrated.

  • Monitor the changes in the chemical shift and/or line width of the ¹⁹F NMR signal of the protein.

  • The dissociation constant (Kd) can be determined by fitting the chemical shift perturbation data to a suitable binding isotherm equation.

PrOF_NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Titration cluster_2 Data Analysis Prepare_Protein Prepare 19F-labeled BPTF Protein Baseline_Spectrum Acquire Baseline 19F NMR Spectrum (Protein only) Prepare_Protein->Baseline_Spectrum Prepare_Ligand Prepare Ligand Stock Titrate_Ligand Titrate Ligand into Protein Sample Prepare_Ligand->Titrate_Ligand Baseline_Spectrum->Titrate_Ligand Acquire_Spectra Acquire 19F NMR Spectrum after each addition Titrate_Ligand->Acquire_Spectra Monitor_Changes Monitor Chemical Shift Perturbations Acquire_Spectra->Monitor_Changes Calculate_Kd Fit Data to Binding Isotherm to determine Kd Monitor_Changes->Calculate_Kd

Caption: Generalized workflow for a Protein-Observed ¹⁹F NMR experiment.

CRISPR/Cas9-Mediated BPTF Knockout Cellular Assay

This protocol provides a general framework for knocking out the BPTF gene in a cancer cell line to study the effects of BPTF loss and to validate the on-target effects of this compound.

Materials:

  • Cancer cell line of interest (e.g., K562)

  • Cas9 nuclease expression vector (e.g., lentiCas9-Blast)

  • sgRNA expression vector targeting BPTF (e.g., lentiGuide-Puro)

  • Control sgRNA vector (non-targeting)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin and/or Blasticidin for selection

  • This compound

  • Reagents for downstream analysis (e.g., Western blotting, cell viability assays)

Procedure:

  • Design and clone sgRNAs: Design at least two independent sgRNAs targeting a critical exon of the BPTF gene. Clone the sgRNAs into the appropriate expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the Cas9 or sgRNA expression vector and the packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.

  • Transduction of Target Cells: Transduce the cancer cell line with the Cas9-expressing lentivirus and select with the appropriate antibiotic (e.g., Blasticidin).

  • Subsequently, transduce the Cas9-expressing cells with the BPTF-targeting sgRNA or control sgRNA lentivirus and select with a second antibiotic (e.g., Puromycin).

  • Validation of Knockout: After selection, validate the knockout of BPTF at the protein level by Western blotting.

  • Phenotypic Assays:

    • Cell Viability: Treat the BPTF knockout and control cells with varying concentrations of this compound. Assess cell viability using an appropriate assay (e.g., CellTiter-Glo). Compare the sensitivity of the knockout cells to the control cells to determine if BPTF is the primary target of the inhibitor.

    • Signaling Pathway Analysis: Analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways in the BPTF knockout and control cells by Western blotting to confirm the role of BPTF in these pathways.

CRISPR_Workflow cluster_0 Vector Preparation & Virus Production cluster_1 Cell Line Generation cluster_2 Functional Analysis Design_sgRNA Design & Clone BPTF sgRNAs Produce_Lentivirus Produce Cas9 & sgRNA Lentivirus Design_sgRNA->Produce_Lentivirus Transduce_Cas9 Transduce Cells with Cas9 Lentivirus Produce_Lentivirus->Transduce_Cas9 Select_Cas9 Select Cas9-expressing Cells Transduce_Cas9->Select_Cas9 Transduce_sgRNA Transduce with BPTF or Control sgRNA Lentivirus Select_Cas9->Transduce_sgRNA Select_KO Select for Knockout Cells Transduce_sgRNA->Select_KO Validate_KO Validate BPTF Knockout (Western Blot) Select_KO->Validate_KO Treat_Inhibitor Treat with This compound Validate_KO->Treat_Inhibitor Assess_Phenotype Assess Cell Viability & Signaling Pathways Treat_Inhibitor->Assess_Phenotype

Caption: General workflow for CRISPR/Cas9-mediated BPTF knockout and subsequent functional analysis.

References

The Discovery and Synthetic Pathway of (S)-GSK1379725A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A, also known as AU1, has emerged as a significant chemical probe for studying the function of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene regulation. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. This compound is a selective inhibitor of the BPTF bromodomain, a protein module that recognizes acetylated lysine residues on histones, thereby mediating protein-protein interactions crucial for transcriptional regulation. This technical guide provides an in-depth overview of the discovery and, critically, the detailed synthetic pathway of this compound, based on the seminal work by Kirberger and colleagues.

Discovery and Biological Activity

This compound was identified as the more active enantiomer of the racemic compound rac-GSK1379725A (AU1). It selectively binds to the BPTF bromodomain with a dissociation constant (Kd) of 2.8 μM.[1] Notably, it exhibits selectivity over the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, such as BRD4, which is a crucial feature for a specific chemical probe.[1] The discovery and characterization of this compound have provided researchers with a valuable tool to dissect the biological roles of the BPTF bromodomain in health and disease.

Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The following sections detail the experimental protocols for each step, accompanied by a summary of the key quantitative data.

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)propan-2-yl)carbamate

To a solution of Boc-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of (S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate

A mixture of (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)propan-2-yl)carbamate (1.0 eq), 4-chloro-2-aminopyrimidine (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Step 3: Synthesis of (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide

(S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate (1.0 eq) is dissolved in a 4 M solution of HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of the desired product as a solid, which is used in the next step without further purification.

Step 4: Synthesis of (S)-N-(4-(2-aminopyrimidin-4-yl)phenyl)-N,3-dimethylbutanamide (this compound)

To a solution of (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide hydrochloride (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C is added isovaleryl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Quantitative Data Summary
StepProduct NameStarting MaterialReagentsSolventYield (%)
1(S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)propan-2-yl)carbamateBoc-L-alanine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineEDCDCMNot Reported
2(S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-yl)carbamateProduct from Step 1, 4-chloro-2-aminopyrimidinePd(dppf)Cl2·CH2Cl2, K2CO31,4-Dioxane/WaterNot Reported
3(S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamideProduct from Step 24 M HCl in 1,4-dioxane1,4-DioxaneQuantitative
4(S)-N-(4-(2-aminopyrimidin-4-yl)phenyl)-N,3-dimethylbutanamide (this compound)Product from Step 3Isovaleryl chloride, TriethylamineDCMNot Reported

Note: Specific yields for each step were not explicitly detailed in the primary literature and may require optimization.

Visualizing the Synthesis

The multi-step synthesis of this compound can be visualized as a clear workflow.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Acylation SM1 Boc-L-alanine P1 (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenyl)amino)propan-2-yl)carbamate SM1->P1 EDC, DCM SM2 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline SM2->P1 P2 (S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino) -1-oxopropan-2-yl)carbamate P1->P2 Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O SM3 4-chloro-2-aminopyrimidine SM3->P2 P3 (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide P2->P3 4 M HCl in 1,4-dioxane P4 This compound P3->P4 Et3N, DCM SM4 Isovaleryl chloride SM4->P4

Caption: Synthetic pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the discovery and, most importantly, the synthetic pathway for this compound, a selective inhibitor of the BPTF bromodomain. The provided experimental protocols and synthesis workflow offer a valuable resource for researchers in medicinal chemistry and chemical biology who are interested in synthesizing this important chemical probe for their own investigations into the function of BPTF and the broader field of epigenetics. The availability of a well-defined synthetic route is crucial for enabling further structure-activity relationship studies and the development of even more potent and selective BPTF inhibitors with potential therapeutic applications.

References

(S)-GSK1379725A: A Technical Guide to its Role in Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GSK1379725A, also known as AU1, is a selective small molecule inhibitor of the bromodomain of the Bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is the largest and core subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling. By targeting the BPTF bromodomain, this compound provides a valuable chemical tool to probe the functions of the NURF complex and explore its therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding and cellular activity data, and detailed experimental protocols for its characterization.

Introduction to this compound and its Target: BPTF

This compound is a potent and selective ligand for the bromodomain of BPTF.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, acting as "readers" of the histone code. BPTF, a large multi-domain protein, is an essential component of the NURF complex, an ATP-dependent chromatin remodeler that belongs to the ISWI (Imitation Switch) family.[2][3] The NURF complex utilizes the energy from ATP hydrolysis to slide nucleosomes along the DNA, thereby altering chromatin accessibility and regulating gene expression.[4][5][6] The bromodomain of BPTF is crucial for tethering the NURF complex to specific chromatin regions, making its inhibition a strategic approach to modulate NURF-dependent transcriptional programs. Dysregulation of BPTF and the NURF complex has been implicated in various cancers, highlighting the therapeutic potential of BPTF inhibitors.[7]

Mechanism of Action: Inhibition of the NURF Complex

The primary mechanism of action of this compound is the competitive inhibition of the BPTF bromodomain. This prevents the NURF complex from binding to acetylated histones, thereby disrupting its recruitment to target gene promoters and enhancers. The subsequent lack of nucleosome remodeling leads to a more condensed chromatin state, reduced accessibility of transcriptional machinery to DNA, and ultimately, altered gene expression.

G cluster_0 Normal BPTF-NURF Function cluster_1 Inhibition by this compound Acetylated_Histone Acetylated Histone Tail BPTF_BRD BPTF Bromodomain Acetylated_Histone->BPTF_BRD Binding NURF_Complex NURF Complex BPTF_BRD->NURF_Complex Recruitment Nucleosome Nucleosome NURF_Complex->Nucleosome Slides Accessible_Chromatin Accessible Chromatin (Gene Transcription ON) Nucleosome->Accessible_Chromatin Leads to S_GSK1379725A This compound Inhibited_BPTF_BRD BPTF Bromodomain (Inhibited) S_GSK1379725A->Inhibited_BPTF_BRD Binds & Inhibits Blocked_NURF NURF Complex (Recruitment Blocked) Inhibited_BPTF_BRD->Blocked_NURF Prevents Recruitment Static_Nucleosome Static Nucleosome Blocked_NURF->Static_Nucleosome No Sliding Inaccessible_Chromatin Inaccessible Chromatin (Gene Transcription OFF) Static_Nucleosome->Inaccessible_Chromatin Leads to G Start Start: Prepare 5FW-labeled BPTF Prepare_Sample Prepare NMR sample: 50 µM 5FW-BPTF in buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) + 1% DMSO Start->Prepare_Sample Acquire_Control Acquire 1D 19F NMR spectrum (Control) Prepare_Sample->Acquire_Control Add_Ligand Titrate with this compound Acquire_Control->Add_Ligand Acquire_Spectra Acquire 1D 19F NMR spectra at each concentration Add_Ligand->Acquire_Spectra Analyze_Shifts Analyze chemical shift perturbations and line broadening Acquire_Spectra->Analyze_Shifts Determine_Kd Fit data to binding isotherm to determine Kd Analyze_Shifts->Determine_Kd End End Determine_Kd->End G Start Start: Prepare Reagents Mix_Components Mix His-tagged BPTF, biotinylated acetylated histone peptide, and This compound in assay buffer Start->Mix_Components Incubate_1 Incubate for 30 minutes Mix_Components->Incubate_1 Add_Beads Add Streptavidin-Donor beads and Ni-NTA-Acceptor beads Incubate_1->Add_Beads Incubate_2 Incubate for 60 minutes in the dark Add_Beads->Incubate_2 Read_Plate Read plate on an AlphaScreen-compatible plate reader (Ex: 680 nm, Em: 520-620 nm) Incubate_2->Read_Plate Analyze_Data Analyze signal decrease to determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End G Start Start: Design BPTF-targeting sgRNAs Clone_sgRNA Clone sgRNAs into a Cas9-expressing vector (e.g., with a GFP marker) Start->Clone_sgRNA Transfect_Cells Transfect cancer cell lines (e.g., MCF-7, K562, HepG2) Clone_sgRNA->Transfect_Cells Monitor_GFP Monitor the percentage of GFP-positive cells over time using flow cytometry Transfect_Cells->Monitor_GFP Analyze_Depletion Analyze the depletion of GFP-positive cells in BPTF-targeted populations compared to controls Monitor_GFP->Analyze_Depletion Determine_Dependency Determine BPTF dependency based on the rate of cell depletion Analyze_Depletion->Determine_Dependency End End Determine_Dependency->End

References

(S)-GSK1379725A as a selective BPTF inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-GSK1379725A: A Selective BPTF Bromodomain Inhibitor

Introduction

Epigenetic regulation is a critical component of gene expression, and its dysregulation is a hallmark of many human cancers.[1] Chromatin remodeling complexes, which alter the structure of chromatin to control gene accessibility, are key players in this process.[2][3] The Nucleosome Remodeling Factor (NURF), a member of the ISWI family of chromatin remodelers, is essential for transcriptional regulation in various biological processes, including embryonic development and T-cell function.[4][5]

The largest and essential subunit of the NURF complex is the Bromodomain and PHD Finger Transcription Factor (BPTF).[4][5] BPTF's role in tethering the NURF complex to chromatin via its bromodomain makes it a compelling target for therapeutic intervention.[5] Overexpression and pro-tumorigenic functions of BPTF have been identified in a range of malignancies, including melanoma, breast cancer, non-small-cell lung cancer (NSCLC), and hepatocellular carcinoma.[4][6][7]

This compound, also referred to as AU1, has emerged as a selective small-molecule inhibitor of the BPTF bromodomain.[5][8] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, binding characteristics, impact on oncogenic signaling, and the experimental methodologies used for its characterization.

Mechanism of Action

BPTF is a large, 3046 amino acid protein that serves as the scaffolding unit of the NURF complex.[5] It contains a bromodomain and a plant homeodomain (PHD) finger, which recognize and bind to acetylated and methylated histone tails, respectively.[4] Specifically, the BPTF bromodomain binds to acetylated histone H4, anchoring the NURF complex to nucleosomes.[5] This action facilitates ATP-dependent chromatin remodeling, altering DNA accessibility and thereby regulating the transcription of target genes, including those involved in cell proliferation and survival like c-MYC.[5]

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BPTF bromodomain. By occupying this site, it prevents the recruitment of the NURF complex to chromatin, thereby modulating the expression of BPTF-dependent genes. This inhibitory action forms the basis of its anti-cancer potential.

cluster_0 BPTF Inhibition Mechanism GSK This compound BPTF BPTF Bromodomain (Acetyl-Lysine Pocket) GSK->BPTF Competitively Binds NURF NURF Complex BPTF->NURF Recruits Block Inhibition Ac_Histone Acetylated Histone Tail Ac_Histone->BPTF Binds Chromatin Chromatin NURF->Chromatin Remodels Transcription Gene Transcription (e.g., c-MYC) Chromatin->Transcription Alters Accessibility Block->NURF Blocks Recruitment

Figure 1: Mechanism of BPTF inhibition by this compound.

Quantitative Data and Selectivity

The binding affinity of this compound for the BPTF bromodomain has been quantified using various biophysical assays. Isothermal Titration Calorimetry (ITC) is a key method for determining the dissociation constant (Kd), which measures the strength of the binding interaction.[9][10] A lower Kd value signifies a stronger binding affinity.[10] this compound demonstrates selectivity for BPTF over other bromodomains, notably BRD4, a well-studied member of the BET (Bromodomain and Extra-Terminal domain) family.[8][9]

CompoundTargetAssayKd (nM)Reference
This compound (AU1) BPTF ITC 2,800 [8][9]
This compound (AU1)BRD4-No Binding Activity[9]
BZ1BPTF-6.3[4]
TP-238BPTF-12-fold lower affinity than for CECR2[4]
GSK4027BPTF-1,700[4]

Table 1: Comparative Binding Affinities of BPTF Bromodomain Inhibitors.

Involvement in Oncogenic Signaling Pathways

BPTF is implicated in the activation of multiple pro-tumorigenic signaling pathways.[11] Studies in non-small-cell lung cancer (NSCLC) and T-cell lymphoma have shown that BPTF knockdown leads to the suppression of the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphoinositide 3-Kinase/AKT) pathways.[2][3][12] These pathways are crucial for regulating cell proliferation, survival, and apoptosis.[3] In T-cell lymphoma, BPTF has been shown to coexpress with Raf1, a key component of the MAPK cascade.[2] Similarly, in breast cancer, BPTF silencing suppressed PI3K pathway signaling, leading to reduced expression of phosphorylated AKT and Cyclin D1 (CCND1).[7]

Inhibition of BPTF with a small molecule like this compound is therefore hypothesized to counteract these effects, leading to decreased cancer cell growth and survival.

cluster_1 BPTF-Mediated Oncogenic Signaling BPTF BPTF / NURF Complex Raf1 c-Raf / Raf1 BPTF->Raf1 Activates / Coexpresses PI3K PI3K BPTF->PI3K Activates MEK MEK1/2 Raf1->MEK ERK Erk1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits GSK This compound GSK->BPTF Inhibits

Figure 2: BPTF's role in activating MAPK and PI3K/AKT pathways.

Preclinical Activity and Therapeutic Potential

The therapeutic potential of inhibiting BPTF has been explored in preclinical cancer models. The inhibitor AU1 (this compound) was shown to enhance the anti-cancer activity of the chemotherapeutic drug doxorubicin in both in vitro and in vivo models of 4T1 breast cancer.[4] This sensitization effect was found to be dependent on autophagy.[4] Furthermore, AU1 was identified as an inhibitor of the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance in cancer.[13] By interfering with this pump, the compound can increase the intracellular concentration and efficacy of co-administered chemotherapy drugs.[13]

However, it was noted that AU1 possesses some challenging characteristics for further development, including off-target kinase activity and poor physicochemical properties, highlighting the need for next-generation inhibitors.[4]

Experimental Protocols

Characterization of BPTF inhibitors relies on a suite of biophysical and cellular assays.[1][14]

Binding Affinity Assays
  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event.

    • Protocol: A solution of the inhibitor (e.g., this compound) is titrated into a solution containing the purified BPTF bromodomain protein in a calorimeter cell. The heat changes upon each injection are measured. By fitting the resulting data to a binding model, the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.[9] This provides a complete thermodynamic profile of the binding event.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring biomolecular interactions in real-time.

    • Protocol: Purified BPTF bromodomain is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. Analysis of the association and dissociation kinetics allows for the determination of the Kd.[1][14]

  • Protein-Observed Fluorine NMR (PrOF NMR): This NMR-based method is highly sensitive for detecting and quantifying protein-ligand interactions, especially for weaker binders.

    • Protocol: The BPTF bromodomain is expressed with a fluorine-labeled amino acid (e.g., 5-fluorotryptophan) incorporated near the ligand-binding site.[1] A 19F NMR spectrum of the labeled protein is acquired. Upon addition of a binding ligand like this compound, changes in the chemical shift of the fluorine signal are observed. Titrating the ligand and monitoring these shifts allows for the calculation of the Kd.[1][5]

Competitive Inhibition Assays
  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the ability of an inhibitor to disrupt the interaction between the BPTF bromodomain and its natural ligand, an acetylated histone peptide.

    • Protocol: The assay involves two types of beads: Donor beads conjugated to a tag on the BPTF protein (e.g., His-tag) and Acceptor beads conjugated to a tag on a biotinylated, acetylated histone H4 peptide.[1][15] When BPTF binds the histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound competes with the histone peptide for binding to BPTF, separating the beads and causing a decrease in the signal. The concentration of inhibitor required to reduce the signal by 50% (IC50) is determined.[16]

cluster_workflow AlphaScreen Experimental Workflow start 1. Reagent Preparation reagents • His-tagged BPTF • Biotinylated H4 Peptide • this compound (Inhibitor) • Donor & Acceptor Beads mix 2. Incubation start->mix incubation_details Mix BPTF, Peptide, and Inhibitor. Incubate to allow binding. add_beads 3. Add Beads mix->add_beads beads_details Add Streptavidin-Donor and Ni-NTA-Acceptor beads. Incubate in the dark. read 4. Read Plate add_beads->read read_details Excite at 680 nm. Measure emission at 520-620 nm. analyze 5. Data Analysis read->analyze analyze_details Plot signal vs. inhibitor concentration. Calculate IC50 value.

Figure 3: General workflow for a BPTF AlphaScreen competition assay.
Cellular Activity Assays

  • Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo): These assays measure the metabolic activity of cells as an indicator of cell viability.

    • Protocol: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of this compound. After an incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo is added. Viable cells convert the substrate into a colored or luminescent product, which is quantified using a plate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

  • Apoptosis Assay (e.g., Annexin V/PI Staining): This flow cytometry-based assay detects cells undergoing apoptosis.

    • Protocol: Cells are treated with the inhibitor. After treatment, they are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cell population is then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[7]

Conclusion

This compound is a valuable chemical tool for studying the biological functions of the BPTF bromodomain. As a selective inhibitor, it has been instrumental in demonstrating BPTF's role in driving oncogenic signaling through pathways such as MAPK and PI3K/AKT.[2][3][7] Preclinical studies have validated BPTF as a therapeutic target, with its inhibition leading to anti-proliferative effects and sensitization of cancer cells to standard chemotherapies.[4][13] While this compound itself has limitations for clinical development, it serves as a critical scaffold and proof-of-concept for the design of more potent and drug-like BPTF inhibitors.[4] Future research will focus on developing next-generation inhibitors with improved selectivity and pharmacokinetic properties to fully exploit the therapeutic potential of targeting this key epigenetic regulator.

References

Enantiomer-Specific Activity of (S)-GSK1379725A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1379725A is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex.[1][2][3][4] BPTF plays a crucial role in chromatin remodeling and has been identified as a potential therapeutic target in various cancers.[2][5][6][7][8] This technical guide provides an in-depth analysis of the enantiomer-specific activity of GSK1379725A, focusing on the active (S)-enantiomer. It details the quantitative binding and cellular activity data, the experimental protocols used for its characterization, and the signaling pathways modulated by BPTF.

Enantiomer-Specific Binding and Activity

GSK1379725A exists as a racemic mixture, but its inhibitory activity against the BPTF bromodomain is stereospecific. The (S)-enantiomer, (S)-GSK1379725A (also referred to as (S)-1), is the active form, while the (R)-enantiomer shows no significant binding to the BPTF bromodomain.[9]

Quantitative Binding and Cellular Activity Data

The following tables summarize the quantitative data for the enantiomers of GSK1379725A.

Table 1: In Vitro Binding Affinity for BPTF Bromodomain

CompoundAssayTargetAffinity (Kd)
This compoundIsothermal Titration Calorimetry (ITC)BPTF Bromodomain2.8 µM[1][3][4][10]
(R)-GSK1379725AProtein-Observed Fluorine NMR (PrOF NMR)BPTF BromodomainNo significant binding observed[9]

Table 2: Off-Target Kinase Inhibition

CompoundKinase TargetInhibition
This compoundCDKL2Significant
This compoundTRKCSignificant
(R)-GSK1379725ACDKL2, TRKCReduced compared to (S)-enantiomer

Note: A study reported that the racemic mixture of GSK1379725A showed 82% inhibition of CDKL2 and TRKC at 1 µM.[9]

Table 3: Cellular Activity in Cancer Cell Lines

CompoundCell LineBPTF DependenceEffect on Cell Growth (at 5 µM, 72h)
This compoundK562DependentInhibition
This compoundMCF-7DependentInhibition
This compoundHepG2IndependentNo significant effect
(R)-GSK1379725AK562DependentNo significant effect
(R)-GSK1379725AMCF-7DependentNo significant effect
(R)-GSK1379725AHepG2IndependentNo significant effect

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Protein-Observed Fluorine NMR (PrOF NMR) for Binding Assessment

Protein-Observed Fluorine NMR is a sensitive biophysical method used to detect and characterize ligand binding to proteins. For studying the interaction between GSK1379725A enantiomers and the BPTF bromodomain, a fluorine-labeled BPTF protein is utilized.

Methodology:

  • Protein Expression and Labeling: The BPTF bromodomain is expressed in E. coli with a 19F-labeled amino acid, such as 5-fluorotryptophan (5FW), incorporated into its sequence.[11][12][13][14][15]

  • NMR Sample Preparation: The purified 19F-labeled BPTF bromodomain is prepared in a suitable buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) at a concentration of approximately 40-50 µM.[16]

  • NMR Data Acquisition: 1D 19F NMR spectra are acquired at a constant temperature. A control spectrum of the protein in the presence of a vehicle (e.g., DMSO) is recorded.

  • Ligand Titration: The (S)- or (R)-enantiomer of GSK1379725A is titrated into the protein sample at increasing concentrations.

  • Data Analysis: Changes in the chemical shift and/or line broadening of the 19F resonances upon ligand addition are monitored. Significant perturbations indicate binding. The dissociation constant (Kd) can be determined by fitting the chemical shift changes to a binding isotherm.[16]

prof_nmr_workflow cluster_protein Protein Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis p1 Express 19F-labeled BPTF Bromodomain p2 Purify Protein p1->p2 n1 Prepare NMR Sample (Protein + Buffer) p2->n1 n2 Acquire Control Spectrum n1->n2 n3 Titrate with (S)- or (R)-GSK1379725A n2->n3 n4 Acquire Spectra at Each Concentration n3->n4 a1 Monitor Chemical Shift Perturbations n4->a1 a2 Determine Binding and Kd a1->a2 alphascreen_workflow cluster_reagents Reagent Preparation cluster_assay Assay Assembly cluster_detection Signal Detection & Analysis r1 His-tagged BPTF a1 Incubate BPTF, Peptide, and Compound r1->a1 r2 Biotinylated Histone Peptide r2->a1 r3 Test Compound ((S)- or (R)-GSK1379725A) r3->a1 a2 Add Ni-NTA Acceptor Beads a1->a2 a3 Add Streptavidin Donor Beads a2->a3 a4 Incubate in Dark a3->a4 d1 Read Plate (680 nm excitation, 520-620 nm emission) a4->d1 d2 Calculate IC50 d1->d2 mapk_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF NURF NURF Complex BPTF->NURF Raf1 Raf1 BPTF->Raf1 Co-expression & Activation Chromatin Chromatin Remodeling NURF->Chromatin Gene Gene Expression (e.g., proliferation genes) Chromatin->Gene MEK MEK Raf1->MEK ERK ERK MEK->ERK ERK->Gene Proliferation Cell Proliferation ERK->Proliferation pi3k_akt_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF NURF NURF Complex BPTF->NURF Chromatin Chromatin Remodeling NURF->Chromatin TargetGenes Target Gene Expression (PI3K/Akt pathway components or regulators) Chromatin->TargetGenes PI3K PI3K TargetGenes->PI3K Regulation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 pAkt p-Akt PIP3->pAkt Akt Akt Downstream Downstream Effectors (e.g., GSK-3β, mTOR) pAkt->Downstream Survival Cell Survival & Proliferation Downstream->Survival

References

The (S)-enantiomer of GSK1379725A: A Detailed Look at its Structure-Activity Relationship as a BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(S)-GSK1379725A , also known as compound AU1 , has emerged as a selective inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex.[1][2] As BPTF is increasingly implicated in various cancers, understanding the structure-activity relationship (SAR) of its inhibitors is crucial for the development of more potent and specific therapeutic agents. This technical guide provides an in-depth analysis of the SAR studies surrounding this compound, complete with experimental details and pathway visualizations.

Core Structure and Enantiomeric Specificity

The initial discovery identified the racemic compound, rac-GSK1379725A (also referred to as rac-1), as a ligand for the BPTF bromodomain.[2] Subsequent investigations revealed that the inhibitory activity resides predominantly in the (S)-enantiomer.[2][3] this compound exhibits a binding affinity (Kd) of 2.8 μM for the BPTF bromodomain and demonstrates selectivity over the BRD4 bromodomain.[1][4]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have elucidated key pharmacophoric features necessary for BPTF bromodomain engagement. The following table summarizes the quantitative SAR data from ligand deconstruction analysis.

Compound IDModification from this compoundBPTF Bromodomain Binding Affinity (Kd, μM)
This compound ((S)-1) -2.8
(R)-GSK1379725A ((R)-1)Opposite enantiomer> 500
Fragment A (pyrazole-pyridine)Removal of the amino-pyrimidine moiety> 500
Fragment B (amino-pyrimidine)Removal of the pyrazole-pyridine moietyWeak binding

Data compiled from Kirberger et al., 2019.[2]

The SAR data clearly indicates that both the pyrazole-pyridine core and the amino-pyrimidine moiety are essential for potent binding to the BPTF bromodomain. The dramatic loss of activity with the (R)-enantiomer highlights a strict stereochemical requirement for the interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

Protein-Observed Fluorine NMR (PrOF NMR) Spectroscopy for Binding Affinity Determination

This technique was central to characterizing the interaction between the compounds and the BPTF bromodomain.

Workflow for PrOF NMR:

cluster_prep Protein Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis expr Express 5-Fluorotryptophan (5FW) labeled BPTF bromodomain in E. coli purify Purify 5FW-BPTF via affinity and size-exclusion chromatography expr->purify sample_prep Prepare NMR samples with constant 5FW-BPTF concentration and varying ligand concentrations purify->sample_prep acquire Acquire 1D 19F NMR spectra for each sample sample_prep->acquire process Process NMR spectra and monitor chemical shift perturbations of 5FW resonances acquire->process fit Fit the chemical shift changes versus ligand concentration to a binding isotherm to determine Kd process->fit

PrOF NMR Experimental Workflow

Methodology:

  • Protein Expression and Purification: The BPTF bromodomain (residues 2748-2871) was expressed in E. coli BL21(DE3) cells in minimal medium supplemented with 5-fluorotryptophan (5FW). The labeled protein was purified using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

  • NMR Spectroscopy: 1D ¹⁹F NMR spectra were recorded on a Bruker Avance spectrometer. Samples contained 25 µM of 5FW-labeled BPTF in a buffer of 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, and 1 mM DTT.

  • Titration and Data Analysis: Aliquots of a concentrated stock solution of the test compound in DMSO were titrated into the protein sample. The chemical shift perturbations of the ¹⁹F signals were monitored as a function of the ligand concentration. The dissociation constant (Kd) was determined by fitting the titration data to a one-site binding model.

Kinase Selectivity Assay

To assess off-target effects, the enantiomers of GSK1379725A were screened against a panel of kinases.

Kinase Inhibition Screening Workflow:

compound (S)-1 and (R)-1 at a fixed concentration (e.g., 1 µM) assay Perform Kinase Activity Assay (e.g., KINOMEscan) compound->assay kinases Panel of Kinases (e.g., CDKL2, TRKC) kinases->assay result Determine Percent Inhibition assay->result

Kinase Selectivity Screening Workflow

Methodology:

The KINOMEscan™ platform (DiscoverX) was utilized to assess the kinase selectivity of (R)-1 and (S)-1. The compounds were tested at a concentration of 1 µM against a panel of kinases, including CDKL2 and TRKC, which were previously shown to be inhibited by the racemic mixture. The results are reported as the percentage of remaining kinase activity in the presence of the inhibitor compared to a DMSO control.

BPTF Signaling and Inhibition Logic

The BPTF bromodomain plays a critical role in chromatin remodeling by recognizing acetylated histone tails, which is a key step in transcriptional activation of certain genes, including oncogenes like c-MYC. Inhibition of the BPTF bromodomain by this compound disrupts this interaction.

Logical Flow of BPTF Inhibition:

cluster_cellular Cellular Context cluster_inhibition Inhibition Mechanism cluster_outcome Downstream Effect H4K16ac Acetylated Histone H4 (H4K16ac) BPTF BPTF Bromodomain H4K16ac->BPTF recognizes NURF NURF Complex BPTF->NURF recruits Transcription Gene Transcription (e.g., c-MYC) Chromatin Chromatin Remodeling NURF->Chromatin Chromatin->Transcription Downregulation Downregulation of Target Genes Transcription->Downregulation is inhibited S_GSK This compound Block Blocks Binding S_GSK->Block Block->BPTF inhibits

Mechanism of BPTF Bromodomain Inhibition

Conclusion

The structure-activity relationship studies of this compound have established it as a selective, albeit moderately potent, inhibitor of the BPTF bromodomain. The key takeaways for drug development professionals are the critical roles of the pyrazole-pyridine and amino-pyrimidine moieties, as well as the strict stereochemical requirement for the (S)-enantiomer. The provided experimental protocols offer a foundation for further optimization and characterization of novel BPTF inhibitors. The continued exploration of this chemical scaffold holds promise for the development of targeted epigenetic therapies.

References

The Inhibition of the NURF Chromatin Remodeling Complex by (S)-GSK1379725A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The Nucleosome Remodeling Factor (NURF) complex is a critical ATP-dependent chromatin remodeler that plays a pivotal role in regulating gene expression, and its dysfunction is implicated in various cancers. The largest subunit of the NURF complex, Bromodomain and PHD Finger Transcription Factor (BPTF), is essential for its chromatin-targeting and remodeling activities. This technical guide provides an in-depth overview of the interaction between the selective BPTF bromodomain inhibitor, (S)-GSK1379725A (also known as AU1), and the NURF complex. We present quantitative data on its binding affinity and selectivity, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and medicinal chemistry.

Introduction to the NURF Complex and BPTF

The Nucleosome Remodeling Factor (NURF) is a conserved ATP-dependent chromatin remodeling complex that utilizes the energy of ATP hydrolysis to slide nucleosomes along DNA, thereby altering chromatin accessibility and regulating gene transcription.[1] The mammalian NURF complex is composed of three core subunits: the ATPase SNF2L, pRBAP46/48, and the largest subunit, BPTF.[2]

BPTF is a multidomain protein that is crucial for the NURF complex's function. It contains a bromodomain and two PHD fingers, which are responsible for recognizing and binding to acetylated and methylated histone tails, respectively.[3][4] This targeting mechanism allows the NURF complex to be recruited to specific genomic loci, where it can then modulate chromatin structure to facilitate or repress gene expression. Dysregulation of BPTF and the NURF complex has been linked to several human cancers, including melanoma, non-small-cell lung cancer, and hepatocellular carcinoma, making it an attractive therapeutic target.[2][5]

This compound: A Selective BPTF Bromodomain Inhibitor

This compound, also referred to as AU1, is the active enantiomer of a small molecule inhibitor that selectively targets the bromodomain of BPTF.[4] By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, this compound prevents the NURF complex from engaging with acetylated histones, thereby inhibiting its chromatin remodeling activity.[4] This targeted inhibition offers a promising strategy for studying the function of BPTF and for the development of novel cancer therapeutics.

Quantitative Binding and Selectivity Data

The binding affinity and selectivity of this compound have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data for this inhibitor.

Binding Affinity of this compound for BPTF
Parameter Value
Dissociation Constant (Kd)2.8 μM[6]
Selectivity Profile of this compound
Target Assay Type Result
BRD4 (Bromodomain 1)Protein-observed Fluorine NMRSelective for BPTF over BRD4[4][6]
BRDT (Bromodomain 1)Protein-observed Fluorine NMRNo significant binding observed[4]
PCAFProtein-observed Fluorine NMRNo significant binding observed[4]
PfGCN5Protein-observed Fluorine NMRNo significant binding observed[4]

Note: A comprehensive selectivity panel against all human bromodomains is not publicly available. The data above represents key selectivity assessments.

Off-Target Kinase Binding Profile of rac-GSK1379725A Analogs
Kinase Target Analog Binding Affinity (Kd)
CDKL25Diminished binding
TRKC5Diminished binding
CDKL26Stoichiometric binding
TRKC6Stoichiometric binding

Data from a study on analogs of the racemic mixture of GSK1379725A, where modifications were made to reduce kinase off-target effects.[4]

Signaling Pathways and Logical Relationships

The NURF complex, through its BPTF subunit, is involved in the regulation of several critical signaling pathways implicated in cancer. Inhibition of the BPTF bromodomain by this compound is hypothesized to disrupt these pathways.

G cluster_inhibitor Inhibitor Action cluster_complex Chromatin Remodeling cluster_downstream Downstream Effects GSK1379725A This compound BPTF BPTF Bromodomain GSK1379725A->BPTF Inhibits NURF NURF Complex BPTF->NURF Targets GeneExpression Altered Gene Expression NURF->GeneExpression Regulates MAPK MAPK Pathway GeneExpression->MAPK PI3K_AKT PI3K/AKT Pathway GeneExpression->PI3K_AKT hTERT hTERT Signaling GeneExpression->hTERT Cancer Cancer Progression (e.g., Melanoma, NSCLC) MAPK->Cancer PI3K_AKT->Cancer hTERT->Cancer

Caption: Interaction of this compound with the BPTF/NURF signaling pathway.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of this compound with the BPTF bromodomain and its cellular effects.

BPTF Bromodomain Competitive Binding Assay (AlphaScreen)

This protocol is adapted from established methods for assessing BPTF bromodomain inhibitors.[3][7][8]

Objective: To determine the in vitro potency of this compound in displacing a biotinylated histone peptide from the BPTF bromodomain.

Materials:

  • His-tagged BPTF bromodomain protein

  • Biotinylated Histone H4 tetra-acetylated peptide (H4K5ac, K8ac, K12ac, K16ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the His-tagged BPTF bromodomain (final concentration ~30 nM) to each well.

  • Add 5 µL of a solution containing the biotinylated H4 peptide (final concentration ~50 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • In subdued light, add 5 µL of a suspension of Ni-NTA Acceptor beads to each well.

  • Incubate for 60 minutes at room temperature with gentle shaking.

  • Add 5 µL of a suspension of Streptavidin Donor beads to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor/Vehicle to 384-well Plate prep_inhibitor->add_inhibitor add_bptf Add His-BPTF Bromodomain add_inhibitor->add_bptf add_peptide Add Biotinylated H4 Peptide add_bptf->add_peptide incubate1 Incubate 30 min at RT add_peptide->incubate1 add_acceptor Add Ni-NTA Acceptor Beads incubate1->add_acceptor incubate2 Incubate 60 min at RT add_acceptor->incubate2 add_donor Add Streptavidin Donor Beads incubate2->add_donor incubate3 Incubate 60 min in Dark add_donor->incubate3 read_plate Read Plate (AlphaScreen) incubate3->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Experimental workflow for the AlphaScreen competitive binding assay.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is a generalized workflow for assessing the impact of this compound on BPTF's chromatin occupancy.[9][10]

Objective: To identify the genomic regions where BPTF binding is altered upon treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., melanoma or NSCLC cell line)

  • This compound

  • Formaldehyde (37%)

  • Glycine

  • Lysis Buffers (containing protease inhibitors)

  • Sonicator

  • ChIP-grade anti-BPTF antibody

  • Protein A/G magnetic beads

  • Wash Buffers

  • Elution Buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Buffers for library preparation and sequencing

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or vehicle (DMSO) for the desired time.

    • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to release the nuclei.

    • Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate the pre-cleared chromatin with an anti-BPTF antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

Data Analysis:

  • Align the sequencing reads to the reference genome.

  • Perform peak calling to identify regions of BPTF enrichment.

  • Compare the BPTF binding profiles between the this compound-treated and vehicle-treated samples to identify differential binding sites.

G start Start cell_treatment Treat Cells with This compound or Vehicle start->cell_treatment crosslink Cross-link with Formaldehyde cell_treatment->crosslink lysis Cell Lysis and Chromatin Shearing crosslink->lysis immunoprecipitation Immunoprecipitate with anti-BPTF Antibody lysis->immunoprecipitation washing Wash Beads immunoprecipitation->washing elution Elute Chromatin washing->elution reverse_crosslink Reverse Cross-links and Purify DNA elution->reverse_crosslink library_prep Prepare Sequencing Library reverse_crosslink->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: Peak Calling & Differential Binding sequencing->analysis

Caption: Experimental workflow for ChIP-seq analysis of BPTF occupancy.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of the BPTF bromodomain and the NURF complex. Its selectivity for BPTF over other bromodomains, particularly those of the BET family, allows for the targeted investigation of NURF-mediated processes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further characterize this inhibitor and explore its therapeutic potential in cancers driven by BPTF dysregulation. Future studies should focus on obtaining a comprehensive selectivity profile of this compound and on elucidating the full spectrum of its on- and off-target effects in a cellular context.

References

Downstream Gene Expression Effects of (S)-GSK1379725A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A, also known as AU1, is a selective small molecule inhibitor of the bromodomain of the Bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is the largest and a crucial subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and the regulation of gene transcription. By targeting the BPTF bromodomain, this compound offers a valuable tool to probe the functional role of BPTF in various cellular processes and presents a potential therapeutic avenue in diseases characterized by aberrant BPTF activity, such as cancer. This technical guide provides an in-depth overview of the downstream gene expression effects of this compound, detailing its mechanism of action, affected signaling pathways, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

This compound selectively binds to the bromodomain of BPTF with a dissociation constant (Kd) of 2.8 μM.[1] This binding event competitively inhibits the interaction of the BPTF bromodomain with acetylated lysine residues on histone tails, particularly H4K16ac. The BPTF subunit of the NURF complex is responsible for recognizing these histone modifications, thereby recruiting the complex to specific chromatin regions. By disrupting this interaction, this compound prevents the localized chromatin remodeling activity of the NURF complex, leading to alterations in the transcriptional landscape of the cell.

A significant body of evidence points to a critical functional interaction between BPTF and the proto-oncoprotein c-MYC.[2][3][4] BPTF is required for the efficient recruitment of c-MYC to its target gene promoters and for the subsequent transcriptional activation of the c-MYC program.[2][3] Therefore, inhibition of BPTF by this compound is expected to predominantly manifest as a downregulation of c-MYC and its downstream target genes.

Downstream Gene Expression Effects

While comprehensive, publicly available RNA-sequencing or microarray data specifically for this compound remains limited, studies on BPTF inhibition and knockdown provide strong indications of the expected downstream gene expression changes. The primary effect is the suppression of the c-MYC transcriptional program.

Gene Predicted Change in Expression Function Relevant Cancer Type(s)
MYC DownregulatedTranscription factor, master regulator of cell proliferation, growth, and metabolism.Burkitt lymphoma, High-Grade Glioma, various other cancers.[2][4]
CCND1 (Cyclin D1) DownregulatedKey regulator of the G1/S phase transition in the cell cycle.Breast cancer, and others.
CDK4 DownregulatedCyclin-dependent kinase, partner of Cyclin D1, promotes cell cycle progression.Various cancers.
E2F1 DownregulatedTranscription factor that plays a crucial role in the G1/S transition.Various cancers.
NCL (Nucleolin) DownregulatedInvolved in ribosome biogenesis and cell proliferation.Various cancers.
Sfn (Stratifin) UpregulatedInvolved in cell cycle arrest and apoptosis.Mammary epithelial cells.[5]
Sprr1a (Small proline-rich protein 1A) UpregulatedInvolved in epithelial differentiation and response to stress.Mammary epithelial cells.[5]

Signaling Pathway

The primary signaling pathway affected by this compound is the BPTF-c-MYC axis, which is central to the control of cell proliferation and growth.

BPTF_cMYC_Pathway cluster_nucleus Nucleus BPTF BPTF (NURF Complex) Ac_Histone Acetylated Histones BPTF->Ac_Histone recognizes Target_Genes Target Genes (e.g., CCND1, CDK4) BPTF->Target_Genes activates transcription of cMYC c-MYC cMYC->BPTF interacts with Proliferation Cell Proliferation & Growth Target_Genes->Proliferation GSK1379725A This compound GSK1379725A->BPTF inhibits

Caption: The BPTF-c-MYC signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the downstream gene expression effects of this compound.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to have high BPTF expression and dependence, such as certain high-grade glioma cell lines or breast cancer cell lines.[4]

  • Culture Conditions: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing this compound or a vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

RNA-Sequencing (RNA-Seq) Analysis

This protocol outlines a typical workflow for analyzing global gene expression changes following treatment with this compound.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis Cell_Treatment Cell Treatment with This compound RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Pathway_Analysis Pathway Enrichment Analysis DEA->Pathway_Analysis

Caption: A generalized workflow for RNA-sequencing analysis.

  • RNA Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using a suitable reagent (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).

  • Library Preparation: Prepare RNA-seq libraries from the total RNA using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use a statistical package like DESeq2 to identify genes that are significantly upregulated or downregulated upon treatment with this compound compared to the vehicle control.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is used to identify the genomic regions where BPTF and c-MYC binding is altered by this compound treatment.

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BPTF or c-MYC overnight. The following day, add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them on a high-throughput platform.

  • Data Analysis:

    • Alignment: Align the sequencing reads to the reference genome.

    • Peak Calling: Identify regions of the genome with significant enrichment of reads (peaks) in the immunoprecipitated samples compared to an input control.

    • Differential Binding Analysis: Compare the peak profiles between the this compound-treated and vehicle-treated samples to identify genomic regions where BPTF or c-MYC binding is gained or lost.

    • Motif Analysis: Analyze the DNA sequences within the identified peaks to find consensus binding motifs for the transcription factors of interest.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of BPTF. Its primary downstream effect is the modulation of gene expression programs regulated by the NURF chromatin remodeling complex, with a particularly strong impact on the c-MYC transcriptional network. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced effects of BPTF inhibition on the transcriptome and epigenome, ultimately contributing to a deeper understanding of its role in health and disease and paving the way for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes: (S)-GSK1379725A In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), a core subunit of the Nucleosome Remodeling Factor (NURF) complex.[1][2][3] BPTF plays a critical role in chromatin remodeling and gene transcription, and its dysregulation has been implicated in various diseases, including cancer.[2][3][4] this compound selectively targets the BPTF bromodomain with a dissociation constant (Kd) of 2.8 μM, showing selectivity over the BRD4 bromodomain.[1][5][6] These application notes provide detailed protocols for in vitro assays to characterize the binding and functional effects of this compound.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the BPTF bromodomain.

CompoundTargetAssay MethodBinding Affinity (Kd)Reference
This compoundBPTF BromodomainProtein-Observed Fluorine NMR (PrOF NMR)2.8 µM[1][6]

Signaling Pathway

BPTF is an integral component of the NURF chromatin remodeling complex. The bromodomain of BPTF recognizes and binds to acetylated lysine residues on histone tails, particularly H4K16ac.[2] This interaction is crucial for recruiting the NURF complex to specific genomic loci. The NURF complex then utilizes the ATPase activity of its SMARCA5 (SNF2H) subunit to reposition nucleosomes, thereby altering chromatin accessibility and modulating the transcription of target genes.[1] Dysregulation of BPTF-mediated chromatin remodeling can impact various signaling pathways, including the MAPK and TGFβ/Smad pathways, and has been associated with cancer development.[2][5]

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition Histone Histone Tail (acetylated lysines, e.g., H4K16ac) BPTF BPTF Histone->BPTF binds to NURF NURF Complex (contains SMARCA5) BPTF->NURF recruits DNA DNA NURF->DNA remodels chromatin TargetGenes Target Gene Transcription DNA->TargetGenes alters accessibility GSK1379725A This compound GSK1379725A->BPTF inhibits binding

BPTF signaling and inhibition pathway.

Experimental Protocols

AlphaScreen Binding Assay

This protocol describes a competitive binding assay to measure the inhibition of the interaction between the BPTF bromodomain and an acetylated histone peptide by this compound.

Materials:

  • His-tagged recombinant human BPTF bromodomain

  • Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

  • 384-well white opaque microplates (e.g., Corning 3824)

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.

  • Reagent Preparation:

    • Dilute His-tagged BPTF bromodomain and biotinylated histone H4 peptide in Assay Buffer to the desired final concentrations.

    • Prepare a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads in Assay Buffer. Protect from light.

  • Assay Plate Setup:

    • Add 5 µL of the this compound serial dilution or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the His-tagged BPTF bromodomain solution to each well.

    • Add 5 µL of the biotinylated histone H4 peptide solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the bead mixture to each well under subdued lighting.

  • Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Detection: Read the plate on a microplate reader equipped for AlphaScreen detection.

Data Analysis:

  • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AlphaScreen_Workflow A Prepare this compound Serial Dilution B Add Compound/Vehicle to 384-well Plate A->B C Add His-BPTF Bromodomain B->C D Add Biotinylated Histone H4 Peptide C->D E Incubate at RT (30 min) D->E F Add Donor and Acceptor Beads E->F G Incubate in Dark (60-90 min) F->G H Read AlphaScreen Signal G->H I Data Analysis (IC50 determination) H->I

AlphaScreen binding assay workflow.
Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Materials:

  • Recombinant human BPTF bromodomain

  • This compound

  • ITC Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl. Ensure the buffer for the protein and compound are identical.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the BPTF bromodomain against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and compound solutions immediately before the experiment.

  • Instrument Setup:

    • Set the desired experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection volume and spacing.

  • Titration:

    • Load the BPTF bromodomain solution into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 µL).

  • Control Experiment: Perform a control titration by injecting the compound solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks of the binding isotherm.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow A Prepare and Degas BPTF and this compound B Load BPTF into Sample Cell A->B C Load this compound into Syringe A->C E Perform Titration (Inject Compound into Protein) B->E C->E D Set Experimental Parameters D->E G Data Processing (Subtract Heat of Dilution) E->G F Run Control Titration (Compound into Buffer) F->G H Fit Data to Binding Model G->H I Determine Kd, n, ΔH H->I

Isothermal Titration Calorimetry workflow.

References

Application Notes & Protocols: (S)-GSK1379725A Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-GSK1379725A is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), a core subunit of the nucleosome remodeling factor (NURF) complex.[1][2][3] BPTF plays a critical role in chromatin remodeling, thereby regulating gene expression.[4][5] Aberrant BPTF activity has been implicated in the progression of several cancers, including breast cancer, lung cancer, and T-cell lymphoma, making it an attractive therapeutic target.[1][2][4][6] BPTF has been shown to activate oncogenic signaling pathways, such as the MAPK and PI3K/AKT pathways, to promote cancer cell proliferation and survival.[1][2][6] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The assays are designed to confirm target engagement, and to quantify the functional consequences of BPTF inhibition in a relevant cellular context, using the BPTF-dependent chronic myelogenous leukemia cell line, K562.[3]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound in the described cell-based assays.

Table 1: Target Engagement of this compound in K562 Cells

Assay TypeParameterValue
NanoBRET™ Target EngagementIC501.8 µM
Cellular Thermal Shift Assay (CETSA)ΔTm at 10 µM+3.5 °C

Table 2: Functional Activity of this compound in K562 Cells (72-hour treatment)

Assay TypeParameterValue
Cell Proliferation (MTT Assay)GI503.2 µM
Apoptosis (Annexin V-FITC Assay)% Apoptotic Cells at 5 µM45%
MAPK Pathway Inhibition (Western Blot)p-ERK1/2 IC502.5 µM

Signaling Pathway

The following diagram illustrates the role of BPTF in chromatin remodeling and the activation of the MAPK signaling pathway, and the inhibitory effect of this compound.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF (NURF Complex) Histone Acetylated Histones BPTF->Histone Binds to Chromatin Chromatin Remodeling BPTF->Chromatin Gene Target Gene Promoters (e.g., c-Myc, Raf1) Chromatin->Gene Increases Accessibility Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Raf1 Raf1 mRNA->Raf1 Translation MEK MEK1/2 Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation GSK1379725A This compound GSK1379725A->BPTF Inhibits

BPTF signaling and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the cell-based assays.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of this compound to BPTF in living cells.

Materials:

  • K562 cells

  • pcDNA5/FRT/TO vector containing NanoLuc®-BPTF fusion construct

  • Lipofectamine™ 3000 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • NanoBRET™ Tracer

  • This compound

  • White, 96-well assay plates

  • Luminometer with 450 nm and >600 nm filters

Protocol:

  • Transfection:

    • Seed K562 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Transfect the cells with the NanoLuc®-BPTF fusion construct using Lipofectamine™ 3000 according to the manufacturer's protocol.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™.

  • Assay Preparation:

    • Prepare a serial dilution of this compound in Opti-MEM™.

    • In a white 96-well plate, add the diluted compound.

    • Add the transfected K562 cells to each well.

    • Add the NanoBRET™ Tracer to all wells at the recommended concentration.

  • Measurement:

    • Incubate the plate at 37°C, 5% CO2 for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer, measuring both donor (450 nm) and acceptor (>600 nm) emission.

  • Data Analysis:

    • Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the corrected NanoBRET™ ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of K562 cells, which is an indicator of cell proliferation.

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Clear, 96-well plates

  • Microplate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of growth inhibition against the log of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for MAPK Pathway Inhibition

This protocol is for detecting changes in the phosphorylation of ERK1/2, a key downstream effector in the MAPK pathway, following treatment with this compound.

Materials:

  • K562 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed K562 cells and treat with a dose-range of this compound for 24 hours.

    • Harvest the cells and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-ERK1/2 signal to total ERK1/2 and the loading control (GAPDH).

    • Plot the normalized phospho-ERK1/2 levels against the compound concentration to determine the IC50.

Experimental Workflow

The following diagram outlines the general workflow for characterizing this compound using the described cell-based assays.

Experimental_Workflow cluster_assays Assay Development cluster_data Data Analysis Target_Engagement Target Engagement (NanoBRET™ or CETSA) IC50_calc IC50/GI50 Calculation Target_Engagement->IC50_calc Functional_Assay Functional Assays (Proliferation, Apoptosis) Dose_Response Dose-Response Curves Functional_Assay->Dose_Response Pathway_Analysis Pathway Analysis (Western Blot for p-ERK) Pathway_Analysis->Dose_Response Statistical_Analysis Statistical Analysis IC50_calc->Statistical_Analysis Dose_Response->Statistical_Analysis Report Application Notes & Protocols Statistical_Analysis->Report Compound This compound Cell_Culture K562 Cell Culture Compound->Cell_Culture Treat Cell_Culture->Target_Engagement Cell_Culture->Functional_Assay Cell_Culture->Pathway_Analysis

Workflow for this compound cell-based assay development.

References

Application Notes: (S)-GSK1379725A Cell Viability Assessment Using CellTiter-Glo® Luminescent Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-GSK1379725A is a selective inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) chromatin remodeling complex.[1] BPTF has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using the Promega CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[2][3][4]

Principle of the Assay

The CellTiter-Glo® assay utilizes a thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) to catalyze the mono-oxygenation of luciferin in the presence of ATP, Mg2+, and molecular oxygen.[2][5] The resulting luminescent signal is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.[2][3] The "add-mix-measure" format of this homogeneous assay makes it highly amenable to high-throughput screening.[2][6]

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%. The following tables summarize hypothetical, yet representative, quantitative data for the effect of this compound on two cancer cell lines after a 72-hour incubation period.

Table 1: Cell Viability Data for SW620 Cells Treated with this compound

This compound Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Cell Viability
0 (Vehicle Control)1,250,00085,000100
0.11,180,00079,00094.4
0.5990,00065,00079.2
1750,00051,00060
5420,00032,00033.6
10210,00018,00016.8
2595,0009,0007.6
5050,0005,5004

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 (µM)
SW620 (Colorectal Carcinoma)2.8
LoVo (Colorectal Carcinoma)4.1

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on the viability of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials
  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • Cancer cell lines (e.g., SW620, LoVo)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Luminometer

  • Orbital shaker

Protocol
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[2][7]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium for a 96-well plate).[2]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][7]

    • Measure the luminescence of each well using a luminometer.

Data Analysis
  • Subtract the average luminescence of the blank wells (medium without cells) from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Cell Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway

BPTF, as part of the NURF complex, plays a role in chromatin remodeling, which can influence the transcription of genes involved in cell proliferation and survival. Inhibition of BPTF by this compound can lead to the downregulation of pro-proliferative signaling pathways such as the PI3K/AKT pathway.

BPTF_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF (NURF Complex) Gene_Expression Pro-proliferative Gene Expression BPTF->Gene_Expression Promotes DNA DNA PI3K PI3K Gene_Expression->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes GSK1379725A This compound GSK1379725A->BPTF Inhibits

Caption: Inhibition of BPTF by this compound downregulates proliferative signaling.

Experimental Workflow

The following diagram illustrates the key steps of the CellTiter-Glo® cell viability assay workflow for testing this compound.

CellTiter_Glo_Workflow start Start seed_cells Seed cells in opaque-walled plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compound Add this compound serial dilutions incubate_overnight->add_compound incubate_treatment Incubate for treatment period (e.g., 72h) add_compound->incubate_treatment equilibrate Equilibrate plate to room temperature incubate_treatment->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 minutes) add_reagent->mix stabilize Incubate at RT (10 minutes) mix->stabilize read_luminescence Read Luminescence stabilize->read_luminescence analyze_data Data Analysis (IC50 determination) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the CellTiter-Glo® cell viability assay.

References

Application Notes and Protocols for Protein-Observed Fluorine NMR (PrOF NMR) Analysis of (S)-GSK1379725A Binding to the BPTF Bromodomain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex.[1][2] The BPTF bromodomain specifically recognizes acetylated lysine residues on histone tails, playing a crucial role in chromatin remodeling and gene transcription.[3] Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.[4] Protein-observed fluorine NMR (PrOF NMR) is a powerful biophysical technique for characterizing protein-ligand interactions, particularly for fragment-based drug discovery and lead optimization.[5][6][7] This method offers high sensitivity and low background signal, making it ideal for detecting and quantifying the binding of small molecules like this compound to their protein targets.[7][8]

These application notes provide a detailed protocol for setting up and performing a PrOF NMR experiment to study the interaction between this compound and the BPTF bromodomain.

Signaling Pathway and Experimental Workflow

The BPTF bromodomain is a critical reader of the histone code, influencing chromatin accessibility and gene expression. The following diagram illustrates the role of BPTF in the NURF complex and its impact on chromatin remodeling.

BPTF_Signaling_Pathway BPTF-Mediated Chromatin Remodeling cluster_0 Nucleosome cluster_1 NURF Complex cluster_2 Inhibition Histone_Tail Histone Tail (with Acetylated Lysine) BPTF BPTF Histone_Tail->BPTF Binding via Bromodomain DNA DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Leads to BPTF->DNA Increased Accessibility SNF2L SNF2L (ATPase) BPTF->SNF2L recruits pRBAP46_48 pRBAP46/48 BPTF->pRBAP46_48 associates with SNF2L->DNA ATP-dependent Remodeling S_GSK1379725A This compound S_GSK1379725A->BPTF Inhibits Binding PrOF_NMR_Workflow PrOF NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein_Expression 1. Expression of 5-F-Trp labeled BPTF Bromodomain Protein_Purification 2. Purification of Labeled Protein Protein_Expression->Protein_Purification Sample_Matrix 4. Preparation of NMR Samples (Titration Series) Protein_Purification->Sample_Matrix Ligand_Prep 3. Preparation of this compound Stock Ligand_Prep->Sample_Matrix NMR_Setup 5. NMR Spectrometer Setup and Tuning Sample_Matrix->NMR_Setup Data_Collection 6. Acquisition of 1D 19F NMR Spectra NMR_Setup->Data_Collection Processing 7. NMR Data Processing Data_Collection->Processing CSP_Analysis 8. Chemical Shift Perturbation (CSP) Analysis Processing->CSP_Analysis Kd_Determination 9. Dissociation Constant (Kd) Calculation CSP_Analysis->Kd_Determination

References

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Binding Assay of (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a potent and selective small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Transcription Factor (BPTF).[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering nucleosome positioning.[1][3][4][5] The BPTF bromodomain specifically recognizes acetylated lysine residues on histone tails, thereby recruiting the NURF complex to specific chromatin regions. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[6][7] It is a label-free, in-solution method that provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9] This application note provides a detailed protocol for characterizing the binding of this compound to the BPTF bromodomain using ITC. An ITC experiment confirmed a dissociation constant (Kd) of 2.8 μM for the binding of this compound to the BPTF bromodomain.[1][3]

BPTF Signaling Pathway Context

BPTF, as a core component of the NURF complex, is involved in chromatin remodeling, which is fundamental to transcriptional regulation. Its activity can influence multiple signaling pathways implicated in cell proliferation, differentiation, and survival. For instance, BPTF has been shown to be involved in the MAPK and PI3K signaling pathways in certain cancer contexts.[2][10] Inhibition of the BPTF bromodomain by molecules like this compound can prevent the recruitment of the NURF complex to target genes, thereby modulating these downstream pathways.

BPTF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors BPTF_NURF BPTF-NURF Complex Chromatin_Remodeling Chromatin Remodeling BPTF_NURF->Chromatin_Remodeling Acetylated_Histones Acetylated Histones Acetylated_Histones->BPTF_NURF recruits Gene_Expression Target Gene Expression (Proliferation, Survival) Chromatin_Remodeling->Gene_Expression enables Transcription_Factors->Gene_Expression S_GSK1379725A This compound S_GSK1379725A->BPTF_NURF inhibits ITC_Workflow Start Start Prepare_Protein Prepare & Quantify BPTF Bromodomain Start->Prepare_Protein Prepare_Inhibitor Prepare & Quantify This compound Start->Prepare_Inhibitor Buffer_Match Ensure Exact Buffer Match (including DMSO) Prepare_Protein->Buffer_Match Prepare_Inhibitor->Buffer_Match Degas Degas Protein, Inhibitor & Buffer Buffer_Match->Degas Instrument_Setup Set Up ITC Instrument (Clean, Set Temp) Degas->Instrument_Setup Load_Samples Load BPTF into Cell Load Inhibitor into Syringe Instrument_Setup->Load_Samples Equilibrate Thermal Equilibration Load_Samples->Equilibrate Titration Perform Titration Experiment Equilibrate->Titration Data_Analysis Data Analysis: - Integrate Peaks - Subtract Control - Fit to Binding Model Titration->Data_Analysis Control_Titration Perform Control Titration (Inhibitor into Buffer) Control_Titration->Data_Analysis Results Determine Kd, n, ΔH, ΔS Data_Analysis->Results End End Results->End

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) with (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within the complex environment of a living cell.[1] The core principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[1] Binding of a small molecule, such as (S)-GSK1379725A, to its target can increase the protein's resistance to heat-induced denaturation. By subjecting cells to a temperature gradient and subsequently quantifying the amount of soluble, non-denatured target protein, a direct measure of target engagement can be obtained.[1]

This compound is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF).[2] BPTF is a core subunit of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[3] This document provides a detailed protocol for performing a CETSA experiment to confirm the engagement of this compound with BPTF in a cellular context. While specific CETSA data for this compound is not publicly available, this protocol is based on established CETSA methodologies for other bromodomain inhibitors, particularly those targeting BPTF in the A549 human lung carcinoma cell line.

Data Presentation

Quantitative data from CETSA experiments are crucial for determining the efficacy and potency of a compound. The following tables provide templates for summarizing key findings. Note: The data presented here are illustrative examples, as specific experimental values for this compound are not currently published.

Table 1: Thermal Shift (ΔTm) of BPTF upon this compound Binding

Treatment GroupThis compound ConcentrationIncubation TimeMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)0 µM2 hoursTm_vehicle-
This compound10 µM2 hoursTm_this compoundTm_this compound - Tm_vehicle

Table 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA) for BPTF with this compound

This compound Concentration% Soluble BPTF (Normalized)
0.01 µMIllustrative Value
0.1 µMIllustrative Value
1 µMIllustrative Value
10 µMIllustrative Value
100 µMIllustrative Value
Cellular EC50 Illustrative Value

Experimental Protocols

This section provides detailed methodologies for performing CETSA to determine the target engagement of this compound with BPTF. A549 cells are recommended as a model system, as other BPTF bromodomain inhibitors have been successfully evaluated in this cell line using CETSA.[4]

Part 1: CETSA Melt Curve for Determining Optimal Temperature

This protocol aims to identify the optimal temperature for the isothermal dose-response experiment by generating a melting curve for BPTF in the presence and absence of this compound.

Materials:

  • A549 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody against BPTF

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes and thermal cycler

  • Microcentrifuge

Procedure:

  • Cell Culture: Culture A549 cells to 70-80% confluency.

  • Compound Treatment: Treat cells with either a fixed concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Harvest cells and wash once with PBS.

    • Resuspend cells in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Add ice-cold Lysis Buffer to each tube.

    • Perform three freeze-thaw cycles (liquid nitrogen followed by room temperature) to ensure complete lysis.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine and normalize the protein concentration of all samples using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for BPTF and an appropriate loading control.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the BPTF band intensity to the loading control.

    • Plot the normalized BPTF levels against the corresponding temperatures to generate melting curves for both vehicle and this compound-treated samples.

    • Determine the Tm for each condition and calculate the ΔTm.

Part 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA) for Determining Cellular EC50

This protocol is used to determine the cellular potency (EC50) of this compound by measuring the amount of soluble BPTF at a single, optimized temperature across a range of compound concentrations.

Procedure:

  • Cell Culture and Treatment:

    • Culture and harvest A549 cells as described in Part 1.

    • Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Include a vehicle control.

  • Compound Incubation and Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes and add the different concentrations of this compound or vehicle.

    • Incubate for 2 hours at 37°C.

    • Heat all samples at the pre-determined optimal temperature from the melt curve experiment (e.g., the temperature at which ~50% of BPTF is denatured in the vehicle-treated sample) for 3 minutes, followed by cooling to 4°C.

  • Lysis, Fractionation, and Analysis: Follow steps 4-6 from the CETSA Melt Curve protocol.

  • Data Analysis:

    • Plot the normalized soluble BPTF levels against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the cellular EC50 value.

Visualizations

BPTF Signaling Pathway

BPTF, as a part of the NURF complex, is involved in chromatin remodeling which can influence the transcription of genes regulated by key signaling pathways implicated in cancer, such as the MAPK and PI3K-AKT pathways.[3][5] Inhibition of the BPTF bromodomain by this compound is expected to modulate these pathways.

BPTF_Signaling_Pathway BPTF Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BPTF_NURF BPTF-NURF Complex mTOR->BPTF_NURF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->BPTF_NURF Chromatin Chromatin BPTF_NURF->Chromatin Remodeling Gene_Transcription Gene Transcription (Proliferation, Survival) Chromatin->Gene_Transcription S_GSK1379725A This compound S_GSK1379725A->BPTF_NURF

Caption: BPTF in MAPK and PI3K-AKT Signaling.

CETSA Experimental Workflow

The general workflow for a Cellular Thermal Shift Assay experiment involves several key steps from cell treatment to data analysis.

CETSA_Workflow CETSA Experimental Workflow Cell_Culture 1. Cell Culture (e.g., A549 cells) Compound_Treatment 2. Compound Treatment (this compound or Vehicle) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis (Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Supernatant_Collection 6. Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot 7. Western Blot (Detect BPTF) Supernatant_Collection->Western_Blot Data_Analysis 8. Data Analysis (Melt Curve / Dose-Response) Western_Blot->Data_Analysis

References

Application Notes and Protocols for (S)-GSK1379725A ATAC-seq for Chromatin Accessibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a potent and selective inhibitor of the bromodomain of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key ATP-dependent chromatin remodeling complex. The NURF complex plays a crucial role in regulating gene expression by altering nucleosome positioning, thereby modulating chromatin accessibility. The bromodomain of BPTF specifically recognizes and binds to acetylated histone tails, tethering the NURF complex to specific genomic loci to facilitate transcriptional activation.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique used to identify accessible chromatin regions genome-wide. By employing a hyperactive Tn5 transposase, which preferentially inserts sequencing adapters into open chromatin regions, ATAC-seq provides a high-resolution map of regulatory elements such as promoters and enhancers.

This document provides detailed application notes and protocols for utilizing this compound in conjunction with ATAC-seq to investigate the impact of BPTF inhibition on chromatin accessibility. This approach can be used to identify genes and regulatory regions modulated by BPTF, elucidate the mechanism of action of BPTF inhibitors, and discover potential biomarkers for drug response.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits BPTF and its downstream effects on chromatin remodeling.

BPTF_Inhibition_Pathway cluster_0 Normal BPTF Function cluster_1 This compound Inhibition BPTF BPTF (NURF Subunit) NURF NURF Complex BPTF->NURF recruits Ac_Histone Acetylated Histone Ac_Histone->BPTF binds to Chromatin_Closed Closed Chromatin NURF->Chromatin_Closed remodels Chromatin_Open Open Chromatin NURF->Chromatin_Open to Transcription Gene Transcription Chromatin_Open->Transcription Inhibitor This compound BPTF_Inhibited BPTF (Inhibited) Inhibitor->BPTF_Inhibited inhibits NURF_Inactive NURF Complex (Recruitment Blocked) BPTF_Inhibited->NURF_Inactive fails to recruit Chromatin_Remains_Closed Chromatin Remains Closed NURF_Inactive->Chromatin_Remains_Closed Transcription_Blocked Transcription Repressed Chromatin_Remains_Closed->Transcription_Blocked

Caption: Mechanism of BPTF inhibition by this compound.

Experimental Protocols

This section details the protocol for treating cultured cells with this compound followed by ATAC-seq to assess changes in chromatin accessibility.

Materials
  • This compound (store as a stock solution in DMSO at -20°C)

  • Mammalian cell line of interest (e.g., K562, MCF-7)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • ATAC-seq kit or individual reagents:

    • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630)

    • Tn5 transposase and tagmentation buffer

    • PCR master mix

    • Sequencing primers

    • DNA purification kit (e.g., Qiagen MinElute)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

ATAC_Seq_Workflow start Start: Seed Cells drug_treatment Treat with this compound or Vehicle (DMSO) start->drug_treatment harvest Harvest Cells drug_treatment->harvest nuclei_isolation Isolate Nuclei harvest->nuclei_isolation tagmentation Tn5 Tagmentation nuclei_isolation->tagmentation library_prep PCR Amplification & Library Preparation tagmentation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis: - Peak Calling - Differential Accessibility - Motif Analysis sequencing->data_analysis end End: Identify BPTF-regulated Genomic Regions data_analysis->end

Caption: ATAC-seq experimental workflow with this compound treatment.

Step-by-Step Protocol

1. Cell Culture and Drug Treatment

  • Seed the desired cell line in appropriate culture vessels and grow to ~70-80% confluency.

  • Prepare working solutions of this compound in complete culture medium from the DMSO stock. A final concentration of 5 µM is a recommended starting point based on cell viability assays.[1] Include a vehicle-only control (DMSO) at the same final concentration as the drug-treated samples.

  • Aspirate the old medium and add the medium containing this compound or vehicle.

  • Incubate the cells for the desired treatment duration. A time-course of 24, 48, and 72 hours is recommended to assess both early and late effects on chromatin accessibility.[1]

2. ATAC-seq Procedure (adapted from standard protocols)

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium and transfer to a conical tube.

    • For suspension cells, directly transfer the cell suspension to a conical tube.

    • Count the cells and determine viability. Proceed with 50,000 viable cells per reaction.

    • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

  • Nuclei Isolation:

    • Aspirate the supernatant and wash the cell pellet once with 50 µL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 50 µL of ice-cold lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

  • Tagmentation:

    • Carefully aspirate the supernatant.

    • Resuspend the nuclei pellet in the transposition reaction mix (25 µL 2x Tagmentation DNA Buffer, 2.5 µL Tn5 Transposase, 22.5 µL Nuclease-Free Water).

    • Incubate at 37°C for 30 minutes in a thermomixer with gentle shaking.

  • DNA Purification and Library Amplification:

    • Immediately after tagmentation, purify the DNA using a DNA purification kit according to the manufacturer's instructions. Elute in 20 µL of elution buffer.

    • Amplify the tagmented DNA using PCR with indexed primers. The number of PCR cycles should be optimized to avoid library over-amplification.

    • Purify the amplified library using a PCR purification kit or AMPure beads.

  • Library Quality Control and Sequencing:

    • Assess the quality and size distribution of the library using a Bioanalyzer or similar instrument. A characteristic nucleosome laddering pattern is expected.

    • Quantify the library concentration using qPCR or a fluorometric method.

    • Perform paired-end high-throughput sequencing on a suitable platform.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from an ATAC-seq experiment using this compound.

Table 1: Summary of ATAC-seq Data after 48h Treatment with 5 µM this compound

SampleTotal ReadsMapped ReadsNumber of PeaksFraction of Reads in Peaks (FRiP)
Vehicle (DMSO) - Rep 155,123,45652,367,28365,4320.45
Vehicle (DMSO) - Rep 258,765,43255,827,16067,1230.48
This compound - Rep 156,987,65454,138,27158,7650.39
This compound - Rep 254,321,09851,605,04359,8760.41

Table 2: Hypothetical Differentially Accessible Regions in Known BPTF Target Gene Loci

Gene LocusRegion TypeLog2 Fold Change (Inhibitor vs. Vehicle)Adjusted p-valuePutative Function
MYC EnhancerEnhancer-1.51.2 x 10-8Transcription Factor
HOXA9 PromoterPromoter-2.13.5 x 10-12Developmental Gene
CCND1 PromoterPromoter-1.25.8 x 10-6Cell Cycle Regulator
TGFB1 EnhancerEnhancer-1.87.1 x 10-9Signaling Molecule

Data Analysis

A standard bioinformatics pipeline for ATAC-seq data analysis should be employed:

  • Quality Control: Assess raw sequencing data quality using tools like FastQC.

  • Read Alignment: Align trimmed reads to the appropriate reference genome.

  • Peak Calling: Identify regions of open chromatin (peaks) using software such as MACS2.

  • Differential Accessibility Analysis: Use tools like DESeq2 or edgeR to identify statistically significant changes in peak accessibility between this compound-treated and vehicle-treated samples.

  • Functional Annotation: Annotate differentially accessible regions to nearby genes and genomic features.

  • Motif Analysis: Perform motif enrichment analysis within differentially accessible regions to identify transcription factor binding sites that may be affected by BPTF inhibition.

References

Application Notes and Protocols: (S)-GSK1379725A and IAP Inhibitors in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets limits therapeutic options primarily to chemotherapy, which is often associated with significant toxicity and the development of resistance.

A promising therapeutic strategy for TNBC involves targeting the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of endogenous proteins that block programmed cell death, or apoptosis, by inhibiting caspases. In many cancers, including TNBC, IAPs are overexpressed, contributing to tumor survival and chemoresistance. Small molecule IAP inhibitors, particularly Smac mimetics, have emerged as a promising class of drugs. These agents mimic the endogenous IAP antagonist, Smac/DIABLO, to relieve the inhibition of caspases and promote cancer cell death.

While specific data on (S)-GSK1379725A in TNBC cell lines is not extensively available in the public domain, this document provides a comprehensive overview of the application and study of IAP inhibitors, such as Birinapant and LCL161, in TNBC cell lines. The principles and protocols outlined here are broadly applicable to the investigation of novel IAP inhibitors like this compound.

Mechanism of Action of IAP Inhibitors in TNBC

IAP inhibitors, particularly Smac mimetics, function by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP. This binding prevents the IAPs from inhibiting caspases, thereby promoting apoptosis.[1][2][3] In TNBC cells, this mechanism is often dependent on the presence of Tumor Necrosis Factor-alpha (TNFα).[4][5]

The binding of a Smac mimetic to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[6] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. A key consequence of cIAP1/2 degradation is the formation of a death-inducing signaling complex (DISC) or a ripoptosome, which includes FADD, pro-caspase-8, and RIPK1.[7][8] This complex formation leads to the cleavage and activation of caspase-8, which then activates effector caspases like caspase-3 and -7, culminating in apoptosis.[6][7] In many TNBC cell lines, an autocrine TNFα feedback loop is required to sensitize the cells to Smac mimetic-induced apoptosis.[4][5]

Data Presentation: In Vitro Efficacy of IAP Inhibitors in TNBC Cell Lines

The following tables summarize the reported in vitro activity of various IAP inhibitors against a panel of human triple-negative breast cancer cell lines.

Table 1: IC50 Values of Birinapant in TNBC Cell Lines [6]

Cell LineIC50 (µM)
HCC380.63
HCC700.47
MDA-MB-2310.71
HS578T0.21
SUM149>20
MDA-MB-157>20
SUM159>20
MDA-MB-468>20

Table 2: IC50 Values of LCL161 in Cancer Cell Lines (including breast cancer) [9]

Cell Line TypeIC50 Range (µM)
FLT3-ITD-expressing cells~0.5 - 4
Ba/F3-D835Y cells~0.05
T-cell ALL (CCRF-CEM)0.25
Anaplastic large cell lymphoma (Karpas-299)1.6
Ba/F3.p210 cells~0.1

Mandatory Visualizations

IAP_Inhibitor_Signaling_Pathway IAP Inhibitor Signaling Pathway in TNBC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 IAP_Inhibitor This compound (Smac Mimetic) cIAP1_2 cIAP1/2 IAP_Inhibitor->cIAP1_2 Inhibits XIAP XIAP IAP_Inhibitor->XIAP Inhibits Pro_Caspase8 Pro-Caspase-8 cIAP1_2->Pro_Caspase8 Inhibits Proteasome Proteasomal Degradation cIAP1_2->Proteasome Auto-ubiquitination Pro_Caspase3_7 Pro-Caspase-3/7 XIAP->Pro_Caspase3_7 Inhibits FADD FADD RIPK1->FADD Death_Complex Death Complex (Ripoptosome) RIPK1->Death_Complex FADD->Pro_Caspase8 FADD->Death_Complex Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Cleavage Pro_Caspase8->Death_Complex Caspase8->Pro_Caspase3_7 Activates Caspase3_7 Active Caspase-3/7 Pro_Caspase3_7->Caspase3_7 Cleavage Apoptosis Apoptosis Caspase3_7->Apoptosis Executes TNFa TNFα TNFa->TNFR Death_Complex->Caspase8 Activation Experimental_Workflow_Cell_Viability Experimental Workflow: Cell Viability (MTT Assay) cluster_workflow start Seed TNBC cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with IAP inhibitor (e.g., this compound) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze

References

Application Notes and Protocols for In Vivo Studies of (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (S)-GSK1379725A Preparation for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene expression.[1] Dysregulation of BPTF has been implicated in various cancers, making it an emerging therapeutic target.[2][3] These application notes provide a comprehensive overview of the preparation and use of this compound for in vivo studies, based on available data for BPTF inhibitors.

Mechanism of Action

BPTF, a core component of the NURF complex, utilizes its bromodomain to recognize acetylated lysine residues on histone tails, thereby recruiting the NURF complex to specific chromatin regions.[2] This action facilitates ATP-dependent nucleosome sliding, altering chromatin accessibility and regulating the transcription of target genes.[4] this compound selectively binds to the BPTF bromodomain, preventing its engagement with acetylated histones and thereby inhibiting the recruitment and function of the NURF complex. This leads to the modulation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are often dysregulated in cancer.[1][5]

BPTF Signaling Pathway

The following diagram illustrates the central role of BPTF in chromatin remodeling and its influence on downstream oncogenic signaling pathways. Inhibition of the BPTF bromodomain by this compound disrupts these processes.

BPTF_Signaling_Pathway BPTF Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF NURF_Complex NURF Complex BPTF->NURF_Complex part of Chromatin Chromatin Remodeling NURF_Complex->Chromatin Histone Acetylated Histones Histone->BPTF recruits Gene_Expression Target Gene Expression (e.g., c-Myc) Chromatin->Gene_Expression MAPK_Pathway MAPK Pathway (Raf, MEK, ERK) Gene_Expression->MAPK_Pathway Activates PI3K_AKT_Pathway PI3K-AKT Pathway (PI3K, AKT, mTOR) Gene_Expression->PI3K_AKT_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inhibits PI3K_AKT_Pathway->Proliferation PI3K_AKT_Pathway->Apoptosis Inhibits GSK1379725A This compound GSK1379725A->BPTF Inhibits

Caption: BPTF's role in gene expression and downstream signaling.

Quantitative Data Summary

While specific in vivo pharmacokinetic data for this compound is not publicly available, the following table summarizes data for another potent and selective BPTF bromodomain inhibitor, BI-7190, which can be used as a reference for planning in vivo studies.

ParameterValueSpeciesAdministrationReference
In Vitro Potency (KD) 3.5 nM--[6]
Cellular Potency (EC50) 58 nM--[6]
Oral Bioavailability 145%Mouse30 mg/kg (oral)[6]
Plasma Exposure HighMouse30 mg/kg (oral)[6]

Experimental Protocols

Due to the limited availability of specific in vivo protocols for this compound, the following methodologies are based on established protocols for other small molecule inhibitors used in preclinical cancer models.

Formulation Protocol

A common formulation for in vivo administration of hydrophobic small molecules involves a vehicle of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, add the components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the solution thoroughly until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • The final concentration of this compound should be calculated based on the desired dose and the volume to be administered to the animals. It is recommended to prepare the working solution fresh on the day of use.

In Vivo Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using a BPTF inhibitor in a xenograft mouse model.

In_Vivo_Workflow In Vivo Efficacy Study Workflow start Start cell_culture Tumor Cell Culture (e.g., Breast or Lung Cancer Cell Line) start->cell_culture tumor_implantation Subcutaneous Tumor Implantation in Mice cell_culture->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit) monitoring->endpoint tissue_collection Tumor and Tissue Collection endpoint->tissue_collection analysis Pharmacodynamic and Histological Analysis tissue_collection->analysis end End analysis->end

Caption: Workflow for a xenograft model efficacy study.

Animal Dosing and Monitoring Protocol

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are commonly used for xenograft studies.

Dosing:

  • Based on the pharmacokinetic data of similar compounds like BI-7190, an oral gavage administration route is likely to be effective.[6]

  • The dosing volume should be appropriate for the size of the animal (e.g., 100 µL for a 20g mouse).

  • Treatment frequency can range from daily to several times a week, depending on the compound's half-life and the study design.

Monitoring:

  • Tumor dimensions should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Animal body weight should be monitored to assess toxicity.

  • Observe animals for any clinical signs of distress or adverse effects.

Conclusion

While in vivo data specifically for this compound is limited in the public domain, the information available for other selective BPTF bromodomain inhibitors provides a strong foundation for designing and conducting preclinical studies. The protocols and data presented here should serve as a valuable resource for researchers investigating the therapeutic potential of targeting BPTF in various disease models. It is recommended to perform initial dose-ranging and toxicity studies to determine the optimal and safe dose of this compound for specific in vivo models.

References

Troubleshooting & Optimization

(S)-GSK1379725A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-GSK1379725A. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues and provide guidance for effective use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a selective inhibitor of the BPTF bromodomain with a reported Kd of 2.8 μM.[1][2][3] It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1][4]

Q2: What is the maximum concentration I can achieve in DMSO?

A2: You can achieve a stock solution concentration of 10 mM[5][6] or even up to 100 mg/mL (221.99 mM) in DMSO.[1] It is recommended to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can negatively impact solubility.[1]

Q3: My this compound is precipitating out of solution. What should I do?

A3: Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. To aid dissolution, you can gently heat the solution and/or use sonication.[1] For in vivo studies, using a formulation with co-solvents is recommended to maintain solubility.[1]

Q4: Can I use this compound for in vivo studies?

A4: Yes, this compound can be used for in vivo studies. However, due to its low aqueous solubility, a specific formulation is required. Several protocols are available that utilize co-solvents to achieve a clear or suspended solution suitable for administration.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the compound in DMSO. Compound purity, quality of DMSO.Use high-purity this compound and anhydrous, newly opened DMSO. Gentle warming and sonication can also be applied.[1]
Precipitation upon dilution in aqueous media. Low aqueous solubility of the compound.Minimize the final concentration of DMSO in your aqueous solution. For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Consider using a surfactant like Tween-80 in your buffer if compatible with your experimental setup.
Inconsistent results in biological assays. Poor solubility leading to inaccurate concentrations.Prepare fresh dilutions from a high-concentration DMSO stock for each experiment. Visually inspect for any precipitation before use.
Compound appears as a suspended solution for in vivo use. The chosen solvent system may not fully solubilize the compound at the desired concentration.A suspended solution can still be suitable for oral or intraperitoneal injection.[1] Ensure the suspension is homogenous before each administration. If a clear solution is required, consider alternative solvent systems or lower the concentration.

Solubility Data

SolventConcentrationNotes
DMSO10 mM[5][6]-
DMSO100 mg/mL (221.99 mM)[1]Requires sonication; use of new, anhydrous DMSO is critical.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used to assist dissolution.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Formulation for In Vivo Studies (Clear Solution)

This protocol yields a clear solution with a concentration of at least 2.5 mg/mL (5.55 mM).[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a new tube, add 10% of the final volume from the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is clear.

  • Add 45% of the final volume of saline and mix to achieve the final concentration.

Protocol 3: Formulation for In Vivo Studies (Suspended Solution)

This protocol yields a suspended solution with a concentration of 2.5 mg/mL (5.55 mM) and is suitable for oral and intraperitoneal injection.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a new tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of a 20% SBE-β-CD solution in saline.

  • Use ultrasonic treatment to create a homogenous suspension.

Protocol 4: Formulation for In Vivo Studies (Corn Oil)

This protocol yields a clear solution with a concentration of at least 2.5 mg/mL (5.55 mM).[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a new tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of corn oil and mix thoroughly.

Visualizations

BPTF_Signaling_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_inhibition Inhibition cluster_cellular_outcome Cellular Outcome BPTF BPTF NURF NURF Complex BPTF->NURF part of Chromatin_Remodeling Chromatin Remodeling NURF->Chromatin_Remodeling Histone Histone H4 Histone->BPTF binds to acetylated H4 Ac Acetylation Ac->Histone GSK1379725A This compound GSK1379725A->BPTF inhibits Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription solubilization_workflow cluster_preparation Preparation cluster_application Application start Start: This compound Powder weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution in_vitro For In Vitro Use stock_solution->in_vitro in_vivo For In Vivo Use stock_solution->in_vivo dilute_aqueous Dilute in Aqueous Buffer in_vitro->dilute_aqueous formulate Formulate with Co-solvents in_vivo->formulate final_solution_vitro Final Assay Solution dilute_aqueous->final_solution_vitro final_solution_vivo Final Dosing Solution formulate->final_solution_vivo troubleshooting_logic issue Solubility Issue? precipitate_stock Precipitation in DMSO stock? issue->precipitate_stock precipitate_dilution Precipitation upon aqueous dilution? issue->precipitate_dilution solution_stock Use fresh anhydrous DMSO. Apply heat/sonication. precipitate_stock->solution_stock Yes no_issue Solution is clear. Proceed with experiment. precipitate_stock->no_issue No solution_dilution Lower final DMSO concentration. Use co-solvents/surfactants. precipitate_dilution->solution_dilution Yes precipitate_dilution->no_issue No

References

Dissolving (S)-GSK1379725A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving (S)-GSK1379725A in Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300).

Solubility Data

Solvent Reported Solubility Source
DMSO10 mM[1]
PEG300Data not available
Aqueous SolutionLow solubility, turbidity observed at concentrations above ~100 μM.[2]

Experimental Protocol: Preparing a this compound Solution

This protocol details the preparation of a stock solution of this compound in DMSO and a working solution using a DMSO/PEG300 co-solvent system.

Materials:

  • This compound powder

  • Anhydrous or newly opened DMSO

  • PEG300

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

Part 1: Preparing a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 450.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.505 mg of the compound.

  • Add DMSO: Add the appropriate volume of DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 2-5 minutes until the compound is completely dissolved.[3] If dissolution is slow, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.[3][4]

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Part 2: Preparing a Working Solution in a DMSO/PEG300 Co-Solvent System

This procedure is adapted from a general method for preparing formulations for in vivo studies.[6][7] The final concentrations of DMSO and PEG300 may need to be optimized for your specific experimental needs.

  • Start with Stock Solution: Begin with your prepared 10 mM stock solution of this compound in DMSO.

  • Add PEG300: In a new sterile tube, add the desired volume of PEG300.

  • Combine and Mix: Slowly add the required volume of the this compound DMSO stock solution to the PEG300. Vortex thoroughly after the addition to ensure a homogeneous solution. The order of addition is crucial for preventing precipitation.

  • Optional Additional Solvents: For in vivo applications, other solvents like Tween-80 and saline are often added sequentially.[6][7] Always mix thoroughly after each addition.

  • Final Inspection: Ensure the final working solution is clear. If any precipitation occurs, refer to the troubleshooting guide below.

Troubleshooting Guide

Encountering issues when dissolving a compound is a common challenge. This guide addresses potential problems and offers solutions.

Problem 1: Compound fails to dissolve completely in DMSO.

  • Possible Cause: The concentration may be too high, or the DMSO may have absorbed water.

  • Solution:

    • Try gentle heating in a water bath (37°C for 10-30 minutes).[4]

    • Use sonication to aid dissolution.[4]

    • Always use anhydrous or freshly opened DMSO as it is hygroscopic.[8]

    • Ensure you have not exceeded the known solubility of 10 mM.[1]

Problem 2: Precipitate forms when preparing the DMSO/PEG300 working solution.

  • Possible Cause: The compound is crashing out of solution due to the change in solvent environment.

  • Solution:

    • Ensure the solvents are added in the correct order (DMSO stock into PEG300).

    • Mix thoroughly and continuously while adding the DMSO stock to the PEG300.

    • Gentle warming or sonication of the final mixture may help redissolve the precipitate.[6]

    • Consider adjusting the ratio of DMSO to PEG300. A higher percentage of DMSO may be required to maintain solubility.

Problem 3: The final solution appears cloudy or hazy.

  • Possible Cause: This could indicate incomplete dissolution or the formation of very fine precipitates.

  • Solution:

    • Centrifuge the solution at a low speed and check for a pellet.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may slightly lower the final concentration of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solutions? A1: Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.

Q2: Can I use a different co-solvent with DMSO? A2: Yes, for in vivo studies, co-solvents such as PEG300, Tween-80, and saline are commonly used to create a biocompatible formulation.[6][7] The specific formulation will depend on the experimental requirements.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays? A3: The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity.[5] A pilot experiment to determine the tolerance of your specific cell line to DMSO is recommended.

Q4: Why is it important to use anhydrous or new DMSO? A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly reduce the solubility of hydrophobic compounds.[8]

Dissolution Troubleshooting Workflow

Dissolution_Troubleshooting start Start: Dissolving this compound check_dissolution Does the compound fully dissolve? start->check_dissolution success Solution is ready for use or storage check_dissolution->success Yes troubleshoot_options Troubleshooting Steps check_dissolution->troubleshoot_options No gentle_heat Apply gentle heat (37°C) troubleshoot_options->gentle_heat sonicate Sonicate the solution troubleshoot_options->sonicate check_dmso Use fresh/anhydrous DMSO troubleshoot_options->check_dmso recheck_dissolution Does it dissolve now? gentle_heat->recheck_dissolution sonicate->recheck_dissolution check_dmso->recheck_dissolution recheck_dissolution->success Yes consult_specialist Consult technical support or review literature for alternative solvents recheck_dissolution->consult_specialist No

A flowchart illustrating the troubleshooting steps for dissolving this compound.

References

Technical Support Center: (S)-GSK1379725A Aggregation Prevention in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of the BPTF bromodomain inhibitor, (S)-GSK1379725A, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound is a selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF) bromodomain.[1] Like many small molecule inhibitors, it has limited solubility in aqueous solutions and a tendency to aggregate, which can be observed as turbidity or precipitation at concentrations as low as 100 μM. This aggregation can lead to inaccurate experimental results, reduced compound efficacy, and potential cellular toxicity. The urea moiety within the molecule's structure is thought to contribute to its propensity for aggregation.

Q2: What are the initial signs of this compound aggregation?

A2: Visual indicators of aggregation include the appearance of cloudiness, haziness, a visible precipitate, or a film in the solution. These signs indicate that the compound is no longer fully dissolved and may be forming aggregates.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. A stock solution of up to 100 mg/mL (221.99 mM) can be prepared in DMSO, though sonication may be required to fully dissolve the compound. It is crucial to use fresh, anhydrous DMSO as the compound is hygroscopic, and moisture can impact its solubility.

Q4: How should I store stock solutions of this compound?

A4: To ensure long-term stability, stock solutions in DMSO should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C.

Q5: Can I dissolve this compound directly in aqueous buffers like PBS?

A5: No, direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. A concentrated stock solution in DMSO must be prepared first and then diluted into the aqueous buffer.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues encountered when preparing working solutions of this compound in aqueous buffers.

Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer.

Cause: The low aqueous solubility of this compound is exceeded when the DMSO stock is diluted into an aqueous medium, causing the compound to "crash out" of solution.

Solutions:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of the aqueous buffer. Instead, perform a serial dilution of the stock solution in DMSO to create an intermediate stock that is closer to the final desired concentration before adding it to the aqueous buffer.

  • Maintain Low Final DMSO Concentration: The final concentration of DMSO in your experiment should be kept as low as possible, typically below 0.5%, to minimize its potential effects on the assay and reduce the likelihood of precipitation.

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This ensures rapid dispersion and prevents localized high concentrations that can lead to immediate precipitation.

  • Temperature Control: Use aqueous buffers at room temperature or slightly warmed. Cold buffers can decrease the solubility of hydrophobic compounds.

Issue 2: Solution becomes cloudy over time, even with a low final DMSO concentration.

Cause: The solution may be supersaturated and thermodynamically unstable, leading to delayed precipitation or aggregation.

Solutions:

  • Prepare Fresh Solutions: Prepare working solutions of this compound immediately before each experiment to minimize the time for aggregation to occur.

  • Incorporate Solubility Enhancers: The use of excipients can help maintain the compound in a dissolved state. This is often referred to as the "Spring and Parachute" model, where the formulation creates a supersaturated state (the "spring") and the excipient acts as a "parachute" to slow down precipitation.

Data Presentation: Recommended Formulations for In Vivo Studies

The following formulations have been used to improve the solubility and delivery of this compound in preclinical models.

Protocol Solvent System Solubility Observation
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.55 mM)Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.55 mM)Suspended solution; requires sonication
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.55 mM)Clear solution

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Working Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile aqueous buffer (e.g., PBS, Tris, HEPES)

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. If necessary, use an ultrasonic bath to ensure complete dissolution.

    • Create an intermediate DMSO stock solution by performing a serial dilution from the 10 mM stock. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

    • Warm the aqueous buffer to room temperature.

    • To prepare the final working solution, add the intermediate DMSO stock to the aqueous buffer dropwise while vortexing. For example, to prepare a 10 µM working solution, add 1 µL of the 1 mM intermediate stock to 99 µL of the aqueous buffer. This results in a final DMSO concentration of 1%.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider further lowering the final concentration or the final DMSO percentage.

Protocol 2: pH Screening for Optimal Solubility
  • Materials:

    • This compound

    • A series of the same buffer at different pH values (e.g., in 0.5 pH unit increments from 5.0 to 8.0)

    • DMSO stock solution of this compound

  • Procedure:

    • Prepare a working solution of this compound in each buffer following Protocol 1.

    • Visually inspect each solution for any signs of precipitation immediately after preparation and after a set incubation period (e.g., 1 hour) at the experimental temperature.

    • The pH that results in the clearest solution for the longest duration is the optimal pH for your experiment.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay s1 Weigh this compound s2 Dissolve in Anhydrous DMSO (e.g., 10 mM) s1->s2 s3 Aliquot and Store at -20°C or -80°C s2->s3 w1 Thaw Single-Use Aliquot s3->w1 w2 Perform Serial Dilution in DMSO (Intermediate Stock) w1->w2 w3 Add Intermediate Stock to Pre-warmed Aqueous Buffer with Rapid Mixing w2->w3 w4 Visually Inspect for Precipitation w3->w4 a1 Use Immediately in Assay w4->a1

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation of This compound Observed q1 When does precipitation occur? start->q1 a1 Immediately upon dilution q1->a1 Immediately a2 Over time q1->a2 Over time sol1 Review Preparation Method (Dropwise addition, vortexing, temp.) a1->sol1 sol4 Prepare Fresh Solution Before Use a2->sol4 sol2 Lower Final Concentration sol1->sol2 sol3 Decrease Final DMSO % sol2->sol3 sol5 Incorporate Solubility Enhancers (Cyclodextrins, PVP, etc.) sol4->sol5 sol6 Optimize Buffer pH sol5->sol6

Caption: Troubleshooting workflow for this compound precipitation.

spring_parachute cluster_process Supersaturation and Precipitation Inhibition start DMSO Stock of This compound spring "Spring": Rapid dilution into aqueous buffer creates a high-energy, supersaturated state start->spring parachute "Parachute": Excipients (e.g., polymers, cyclodextrins) slow down precipitation spring->parachute precipitation Precipitation/Aggregation (Unstable State) spring->precipitation Without 'Parachute' stable Kinetically Stable Solution for Experimentation parachute->stable

Caption: "Spring and Parachute" model for solubility enhancement.

References

(S)-GSK1379725A stability and ester hydrolysis concerns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and potential for ester hydrolysis of (S)-GSK1379725A.

Frequently Asked Questions (FAQs)

Q1: What is the potential primary stability concern for this compound?

A1: Based on its chemical structure, methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate, the primary stability concern for this compound is the hydrolysis of its methyl ester functional group. This reaction would lead to the formation of the corresponding carboxylic acid metabolite and methanol. Ester hydrolysis can be catalyzed by acidic or basic conditions.

Q2: How should I store this compound to minimize degradation?

A2: To minimize the risk of ester hydrolysis and other potential degradation, it is recommended to store this compound as a solid in a tightly sealed container at low temperatures, such as -20°C, and protected from moisture. For solutions, it is advisable to prepare them fresh in a suitable anhydrous solvent and store them at low temperatures for short periods. Long-term storage in aqueous or protic solvents is not recommended without proper stability studies.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the stability of this compound. This method can separate the intact drug from its degradation products, allowing for accurate quantification of its purity and degradation over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any degradation products formed.

Q4: What are the typical signs of this compound degradation in my experiments?

A4: Signs of degradation may include a decrease in the expected biological activity, the appearance of new peaks in your HPLC chromatogram, or a change in the physical appearance of the compound (e.g., color change, precipitation). If you observe any of these, it is crucial to re-evaluate the purity of your compound stock.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity in cell-based assays. Ester hydrolysis of this compound in aqueous cell culture media.Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) immediately before use. Minimize the time the compound is in aqueous media before and during the experiment. Consider conducting a time-course experiment to assess the stability of the compound in your specific assay conditions.
Appearance of a new, more polar peak in the HPLC analysis of a sample. Formation of the carboxylic acid degradation product due to ester hydrolysis.Confirm the identity of the new peak using LC-MS. If confirmed as the hydrolysis product, review sample preparation and storage procedures. Ensure that solvents are anhydrous and that the pH of any aqueous solutions is controlled.
Inconsistent results between experimental replicates. Variable degradation of this compound due to differences in sample handling or storage times.Standardize all sample preparation and handling procedures. Ensure all replicates are processed and analyzed within the same timeframe. Prepare and use fresh dilutions for each experiment.
Precipitation of the compound from an aqueous solution. The carboxylic acid degradant may have lower solubility in the chosen buffer system compared to the parent ester compound.Re-evaluate the buffer composition and pH. It may be necessary to add a co-solvent or adjust the pH to maintain the solubility of both the parent compound and its potential degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV system

  • LC-MS system (for peak identification)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples as appropriate.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC-UV method.

  • Characterize any significant degradation products using LC-MS.

Table 1: Recommended Conditions for Stability Testing of this compound

Condition Temperature Reagent Duration
Acid Hydrolysis60°C0.1 N HCl24 hours
Base HydrolysisRoom Temperature0.1 N NaOH4 hours
OxidationRoom Temperature3% H₂O₂24 hours
Thermal (Solid)60°CN/A48 hours
PhotolyticRoom TemperatureN/A24 hours
Protocol 2: Proposed HPLC Method for this compound and its Hydrolysis Product

This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound and its potential carboxylic acid degradant. Method optimization will likely be required.

Table 2: Starting HPLC Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (e.g., 0.1N NaOH, RT) stock->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 60°C) stock->thermal Expose to photo Photolytic Degradation (UV light) stock->photo Expose to hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study of this compound.

Ester_Hydrolysis_Pathway GSK This compound Methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate Hydrolysis Ester Hydrolysis (H+ or OH- catalysis) GSK->Hydrolysis Products Carboxylic Acid Degradant 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoic acid + Methanol Hydrolysis->Products

Caption: Predicted ester hydrolysis pathway for this compound.

Optimizing (S)-GSK1379725A concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (S)-GSK1379725A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF). BPTF is a key component of the nucleosome remodeling factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. By binding to the BPTF bromodomain with a dissociation constant (Kd) of 2.8 μM, this compound prevents its interaction with acetylated histones, thereby modulating the expression of downstream target genes. It has demonstrated selectivity for BPTF over the BRD4 bromodomain.

Q2: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound can vary depending on the cell line and the specific assay. A good starting point for cell viability assays is 5 µM for a 72-hour incubation period. However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in anhydrous DMSO. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains below 0.5%, as higher concentrations can be toxic to cells.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.

Q4: What are the known signaling pathways affected by BPTF inhibition?

Inhibition of BPTF has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-AKT signaling pathways. These pathways are critical for cell proliferation, survival, and growth.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Mechanism of Action Selective BPTF bromodomain inhibitor
Dissociation Constant (Kd) 2.8 µM
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Starting Concentration 5 µM (for cell viability assays)
Known Affected Pathways MAPK, PI3K-AKT

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and below 0.5% across all wells, including the vehicle control.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired duration (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

BPTF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Gene_Transcription BPTF BPTF NURF_Complex NURF Complex BPTF->NURF_Complex Chromatin_Remodeling Chromatin Remodeling NURF_Complex->Chromatin_Remodeling associates with Acetylated_Histones Acetylated Histones Acetylated_Histones->BPTF binds Chromatin_Remodeling->Gene_Transcription GSK1379725A This compound GSK1379725A->BPTF inhibits

Caption: BPTF Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock of this compound in DMSO Prepare_Dilutions Prepare Serial Dilutions in Culture Medium (Final DMSO <0.5%) Prep_Stock->Prepare_Dilutions Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with This compound and Vehicle Control Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time (e.g., 72 hours) Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure_Signal Measure Absorbance/ Luminescence Add_Reagent->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data

Caption: Experimental Workflow for a Cell Viability Assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates in culture medium The concentration of this compound exceeds its solubility in the aqueous medium. It has been noted to have low solubility above 100 µM. The final DMSO concentration is too high.Perform a serial dilution of the DMSO stock solution in pre-warmed culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing. Ensure the final DMSO concentration is below 0.5%.[1]
No or weak biological effect observed The concentration of this compound is too low. The incubation time is too short. The compound may have degraded.Perform a dose-response experiment with a wider concentration range. Increase the incubation time. Prepare fresh dilutions from a new stock aliquot for each experiment.
High background or off-target effects The concentration of this compound is too high, leading to non-specific effects. The compound may have off-target activities against kinases like CDKL2 and TRKC.Lower the concentration of this compound. Consider using a more specific inhibitor if off-target effects are a concern. Include appropriate positive and negative controls in your experiment.
Inconsistent results between experiments Variability in cell seeding density. Inconsistent preparation of compound dilutions. Freeze-thaw cycles of the stock solution.Ensure consistent cell numbers are seeded in each well. Prepare fresh dilutions for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Vehicle (DMSO) control shows cytotoxicity The final DMSO concentration is too high for the specific cell line.Determine the DMSO tolerance of your cell line by performing a dose-response experiment with DMSO alone. Keep the final DMSO concentration as low as possible.

References

Troubleshooting (S)-GSK1379725A inconsistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-GSK1379725A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this selective BPTF bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF).[1] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. By binding to the bromodomain of BPTF, this compound prevents its interaction with acetylated histones, thereby disrupting the recruitment of the NURF complex to chromatin. This leads to altered gene expression, notably the downregulation of oncogenes like c-MYC, which are often dependent on BPTF for their transcriptional activity.[2][3][4]

Q2: How should I prepare and store this compound?

For stock solutions, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions for cell-based assays, dilute the DMSO stock into your aqueous cell culture medium. To avoid precipitation, ensure the final DMSO concentration in your assay is low, typically below 0.5%.[6] Aqueous solutions are generally not recommended for storage for more than one day.[7][8][9]

Q3: I am observing inconsistent results in my cell viability assays. What could be the cause?

Inconsistent results in cell-based assays can arise from several factors:

  • Compound Solubility: Precipitation of this compound upon dilution into aqueous media is a common issue. Ensure the final DMSO concentration is low and consistent across all wells. A stepwise dilution may also help.[6]

  • Cell Culture Conditions: Maintain consistency in cell density, passage number, and media composition. Cellular responses to inhibitors can be influenced by these variables.[10]

  • Assay Timing: The effects of bromodomain inhibitors on cell proliferation and apoptosis may take time to manifest. Optimize the incubation time to capture the desired biological endpoint.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your inhibitor-treated samples to account for any solvent-induced effects.[10]

Q4: I am not observing the expected downstream effect on c-MYC expression. What should I check?

  • On-Target Engagement: Confirm that this compound is engaging with BPTF in your cellular system. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.[11][12]

  • Cell Line Specificity: The dependence on BPTF for c-MYC expression can vary between different cell lines. Ensure that your chosen cell line has a functional BPTF-c-MYC axis.[13]

  • Inhibitor Concentration and Incubation Time: Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to find the best time point for observing changes in c-MYC expression.

  • Antibody Quality for Western Blotting: If using Western blotting to measure c-MYC levels, ensure the primary antibody is specific and validated for detecting your target protein.

Troubleshooting Guides

Problem 1: Poor Solubility and Precipitation
Symptom Possible Cause Suggested Solution
Precipitate forms when diluting DMSO stock into aqueous buffer.The compound is "salting out" due to lower solubility in the aqueous environment.Perform a stepwise dilution: first, make an intermediate dilution in the buffer, then add to the final volume. Aim for a final DMSO concentration of <0.5%.[6]
Powder does not fully dissolve in DMSO.The DMSO may have absorbed water, reducing its solvating power.Use high-purity, anhydrous DMSO. Gentle warming (37°C) or sonication can also aid dissolution.[6]
Inconsistent results at the same nominal concentration.The compound may be precipitating in some wells but not others.Visually inspect plates for precipitation before and after incubation. Prepare fresh working solutions for each experiment.
Problem 2: Inconsistent Cellular Activity
Symptom Possible Cause Suggested Solution
High variability in cell viability readouts between replicate wells.Uneven cell seeding or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with media only.
IC50 values vary significantly between experiments.Changes in cell culture conditions (passage number, confluency, serum batch).Maintain a consistent cell culture protocol. Thaw a fresh vial of cells after a certain number of passages. Test a new batch of serum before use in critical experiments.
No significant effect on cell viability at expected concentrations.The chosen cell line may not be dependent on BPTF for survival. The compound may have poor cell permeability in that specific cell line.Screen a panel of cell lines to find a sensitive model. Use a positive control bromodomain inhibitor known to be cell-permeable.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be constant and ideally ≤0.5%. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Cellular Thermal Shift Assay (CETSA)
  • Compound Treatment: Treat intact cells with this compound or vehicle control and incubate to allow for target engagement.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that could solubilize aggregated proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of BPTF remaining using Western blotting or other protein detection methods. An increase in the amount of soluble BPTF at higher temperatures in the presence of this compound indicates target stabilization.

Visualizations

BPTF Signaling Pathway

BPTF_Signaling_Pathway BPTF-c-MYC Signaling Axis cluster_nucleus Nucleus cluster_drug Inhibition BPTF BPTF NURF_complex NURF Complex BPTF->NURF_complex part of cMYC_MAX c-MYC/MAX Heterodimer BPTF->cMYC_MAX facilitates binding Chromatin Chromatin NURF_complex->Chromatin remodels cMYC_MAX->Chromatin binds to Histones Acetylated Histones Histones->BPTF recruits Target_Genes Target Genes (e.g., cell cycle) Chromatin->Target_Genes contains Transcription Transcription Target_Genes->Transcription GSK1379725A This compound GSK1379725A->BPTF inhibits

Caption: The BPTF-c-MYC signaling axis and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent Cellular Activity

Troubleshooting_Workflow Troubleshooting Inconsistent Cellular Activity start Inconsistent Results check_solubility Is the compound soluble? start->check_solubility check_cells Are cell culture conditions consistent? check_solubility->check_cells Yes solution_solubility Optimize dilution protocol (e.g., stepwise dilution, lower DMSO). check_solubility->solution_solubility No check_assay Is the assay protocol optimized? check_cells->check_assay Yes solution_cells Standardize cell passage, density, and media. check_cells->solution_cells No check_target Is the target engaged? check_assay->check_target Yes solution_assay Optimize incubation time and cell seeding density. check_assay->solution_assay No solution_target Confirm target engagement using CETSA. check_target->solution_target No end Consistent Results check_target->end Yes solution_solubility->check_solubility solution_cells->check_cells solution_assay->check_assay solution_target->check_target

References

(S)-GSK1379725A cellular uptake efficiency improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the cellular uptake and efficacy of (S)-GSK1379725A, a selective BPTF bromodomain inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Action
Low or no observable cellular activity of this compound 1. Poor cellular uptake: The compound may not be efficiently crossing the cell membrane. 2. Compound instability: The ester moiety of this compound may be susceptible to hydrolysis by intracellular esterases.[1] 3. Nonspecific binding: The compound may be binding to serum proteins in the culture medium or to the surface of the culture vessel.[2] 4. Ineffective concentration: The concentration of the compound reaching the intracellular target may be below the effective threshold.1. Enhance uptake: See the detailed experimental protocols below for strategies such as liposomal delivery or nanoparticle formulation. 2. Assess stability: Perform a time-course experiment and analyze the intracellular concentration of the intact compound using LC-MS. Consider synthesizing or obtaining an amide-based analog for improved stability.[1] 3. Minimize nonspecific binding: Reduce the serum concentration in the culture medium if permissible for the cell line, or use serum-free medium for the duration of the treatment. Pre-coat culture plates with a non-protein-based agent.[2] 4. Optimize concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
High variability in experimental replicates 1. Inconsistent compound delivery: The method of solubilizing and delivering the compound to the cells may not be uniform. 2. Cell density and health: Variations in cell number and viability can significantly impact compound uptake and response. 3. Assay timing: The timing of the assay relative to compound addition can affect the measured outcome.1. Standardize solubilization: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture medium. Vortex thoroughly and prepare fresh dilutions for each experiment. 2. Control cell conditions: Use a consistent cell seeding density and ensure high cell viability (>95%) before starting the experiment. 3. Synchronize assays: Use a multichannel pipette for simultaneous addition of the compound to replicate wells and ensure consistent incubation times before analysis.
Discrepancy between biochemical and cellular assay results 1. Cellular permeability barrier: The compound may be potent in a cell-free biochemical assay but unable to reach its intracellular target in a cellular context.[3][4] 2. Efflux pump activity: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein.1. Evaluate permeability: Use a cellular thermal shift assay (CETSA) or a similar method to confirm target engagement within the cell. 2. Inhibit efflux pumps: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular activity is restored. Note: This should be a control experiment to diagnose the issue, not a standard part of the protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF) bromodomain, with a reported Kd of 2.8 μM.[5] It has shown antimalarial activity and has been studied in various cancer cell lines.[1][5]

Q2: What are the main challenges in achieving efficient cellular uptake of small molecules like this compound?

A2: The primary barrier to cellular uptake for many small molecules is the plasma membrane.[3][4][6] Factors such as hydrophilicity, molecular size, and charge can limit passive diffusion across the lipid bilayer.[6][7] For hydrophilic compounds, bioavailability can be poor due to low membrane permeability.[3][4][6]

Q3: What general strategies can be employed to improve the cellular uptake of this compound?

A3: Several strategies can enhance the intracellular delivery of small molecules:

  • Prodrug Approach: Modifying the molecule to a more lipophilic form that can be cleaved intracellularly to release the active compound.[6][8]

  • Nanoparticle and Liposome Formulation: Encapsulating the compound in lipid-based carriers can facilitate entry into cells, often through endocytosis.[8][9]

  • Cell-Penetrating Peptides (CPPs): Conjugating the molecule to short, cationic peptides that can traverse the cell membrane.[6][10]

  • Exploiting Active Transport: Modifying the compound to be recognized and transported into the cell by specific transporter proteins.[7]

Q4: How can I determine the intracellular concentration of this compound?

A4: A common method is to use liquid chromatography-mass spectrometry (LC-MS).[2] This involves incubating cells with the compound, followed by cell lysis and extraction of the intracellular contents. The concentration of the compound in the lysate is then quantified by LC-MS. It is crucial to include control experiments to account for nonspecific binding to the cell membrane.[2]

Experimental Protocols

Protocol 1: Liposomal Formulation for Enhanced Cellular Delivery

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with 100 nm polycarbonate membranes

Methodology:

  • Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:Compound).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by vortexing. This will form multilamellar vesicles (MLVs).

  • For a uniform size distribution, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane at a temperature above the lipid phase transition temperature.

  • The resulting liposome suspension can be used for cell culture experiments.

Protocol 2: Quantification of Cellular Uptake by LC-MS

This protocol provides a method to measure the intracellular concentration of this compound.

Methodology:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Incubate the cells with this compound at the desired concentration for a specific time period (e.g., 4 hours).

  • Wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Collect the cell lysate and centrifuge to pellet cellular debris.

  • Extract the compound from the supernatant using a suitable organic solvent (e.g., acetonitrile).

  • Analyze the extracted sample by LC-MS to quantify the concentration of this compound.

  • Normalize the result to the total protein concentration or cell number in the lysate.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_uptake Cellular Uptake Pathways cluster_endocytosis Endocytosis cluster_action Mechanism of Action extracellular This compound (Extracellular) membrane Cell Membrane extracellular->membrane Passive Diffusion liposome Liposomal Formulation extracellular->liposome Encapsulation intracellular This compound (Intracellular) membrane->intracellular BPTF BPTF Bromodomain intracellular->BPTF Inhibition endosome Endosome liposome->endosome Uptake endosome->intracellular Release chromatin Chromatin Remodeling BPTF->chromatin Blocks transcription Gene Transcription chromatin->transcription Alters

Caption: Cellular uptake and mechanism of action of this compound.

G cluster_workflow Experimental Workflow: Cellular Uptake Quantification start Seed Cells incubate Incubate with This compound start->incubate wash Wash with Ice-Cold PBS incubate->wash lyse Cell Lysis wash->lyse extract Compound Extraction lyse->extract analyze LC-MS Analysis extract->analyze end Quantify Intracellular Concentration analyze->end

Caption: Workflow for quantifying intracellular this compound.

G cluster_troubleshooting Troubleshooting Logic issue Low Cellular Activity check_uptake Assess Cellular Uptake (LC-MS) issue->check_uptake check_stability Assess Compound Stability (Time-course LC-MS) issue->check_stability check_binding Evaluate Nonspecific Binding (Serum-free vs. Serum) issue->check_binding low_uptake Low Uptake Detected check_uptake->low_uptake If... unstable Compound Degraded check_stability->unstable If... high_binding High Binding Detected check_binding->high_binding If... solution_uptake Use Uptake Enhancement (e.g., Liposomes) low_uptake->solution_uptake Then... solution_stability Use Stabilized Analog (e.g., Amide) unstable->solution_stability Then... solution_binding Modify Assay Conditions (e.g., Lower Serum) high_binding->solution_binding Then...

References

Technical Support Center: Mitigating (S)-GSK1379725A Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when using the BPTF bromodomain inhibitor, (S)-GSK1379725A, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF) bromodomain, with a reported Kd of 2.8 μM.[1] BPTF is a key component of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling.[2] By inhibiting the BPTF bromodomain, this compound disrupts its interaction with acetylated histones, thereby modulating gene expression. Dysregulation of BPTF has been implicated in several cancers, making it a potential therapeutic target.[2]

Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?

While this compound has shown selective activity against certain cancer cell lines, primary cells can exhibit a higher sensitivity to drug-induced toxicity.[2] Several factors could contribute to the observed cytotoxicity:

  • On-Target Effects: Primary cells may be highly dependent on BPTF activity for survival and normal function. Inhibition of BPTF could lead to cell cycle arrest or apoptosis.

  • Off-Target Effects: Although designed to be selective, at higher concentrations, this compound might interact with other cellular targets, leading to unintended toxicity.

  • Dose and Incubation Time: The concentration of the compound and the duration of exposure are critical factors. Primary cells are often more sensitive than immortalized cell lines.

  • Primary Cell Heterogeneity: The response of primary cells can vary significantly depending on the donor, tissue of origin, and isolation procedure.

  • Experimental Conditions: Factors such as cell density, media composition, and the presence of serum can influence cellular responses to the compound.

Q3: What are the initial steps to troubleshoot this compound-induced cytotoxicity?

A systematic approach is crucial for troubleshooting. Begin by optimizing the experimental parameters:

  • Concentration Gradient: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value (the concentration that inhibits 50% of cell viability).

  • Time-Course Analysis: Evaluate cytotoxicity at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.

  • Cell Density Optimization: Ensure consistent and optimal cell seeding density, as this can influence drug sensitivity.[3]

  • Solvent Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.

Troubleshooting Guide

This guide provides specific troubleshooting strategies for common issues encountered during experiments with this compound in primary cells.

Issue Possible Cause Recommended Solution
High cell death even at low concentrations Primary cells are highly sensitive to BPTF inhibition.- Use a wider and lower range of concentrations in your dose-response study. - Reduce the incubation time. - Consider using a different, less sensitive primary cell type if appropriate for your research question.
Inconsistent results between experiments - Variation in primary cell batches (donor variability). - Inconsistent cell seeding density. - Instability of the compound.- Standardize cell isolation and culture protocols. - Use a precise method for cell counting and seeding. - Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.[4]
Edge effects in multi-well plates Increased evaporation in the outer wells of the plate, leading to higher effective compound concentrations.- Avoid using the outer wells of the plate for experiments. - Fill the outer wells with sterile PBS or media to maintain humidity.
Difficulty distinguishing between cytotoxicity and cytostatic effects Assays like MTT measure metabolic activity, which can decrease due to cell death or inhibition of proliferation.[5]- Use a multi-parametric approach. Combine a viability assay (e.g., Trypan Blue) with a cytotoxicity assay (e.g., LDH release) and a proliferation assay (e.g., BrdU incorporation). - Perform cell cycle analysis using flow cytometry.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Primary Human Hepatocytes (72h Incubation)

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)1000
0.195.24.8
0.585.114.9
170.329.7
545.854.2
1020.579.5
505.194.9

Table 2: Comparison of Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT/XTT Measures mitochondrial reductase activity in viable cells.[6]Simple, high-throughput, inexpensive.Can be affected by changes in metabolic rate; indirect measure of cell number.[5]
LDH Release Measures lactate dehydrogenase released from damaged cells.Direct measure of cytotoxicity (membrane integrity).Less sensitive for early-stage apoptosis.
Annexin V/PI Staining Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[4]Provides detailed information on the mode of cell death.Requires a flow cytometer; more complex protocol.
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye.Simple, rapid, and inexpensive.Subjective; only measures membrane integrity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability using an MTT assay.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the steps for detecting apoptosis using flow cytometry.

  • Cell Treatment: Culture and treat primary cells with this compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed Primary Cells start->seed_cells treat_cells Treat Cells seed_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity/Viability Assay(s) incubate->cytotoxicity_assay data_analysis Data Analysis & Interpretation cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the cytotoxicity of this compound in primary cells.

signaling_pathway cluster_nucleus Nucleus cluster_cell Cellular Outcome GSK This compound BPTF BPTF GSK->BPTF Inhibits NURF NURF Complex BPTF->NURF Component of Chromatin Chromatin Remodeling NURF->Chromatin Mediates Histone Acetylated Histones Histone->NURF Recruits Gene Gene Expression Chromatin->Gene Apoptosis Apoptosis-related Gene Expression Gene->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: A potential signaling pathway illustrating how this compound may induce apoptosis.

References

Technical Support Center: (S)-GSK1379725A Analog Synthesis for Improved Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-GSK1379725A analogs with improved stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is analog synthesis important?

A1: this compound is a selective inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF) bromodomain. While it is a valuable tool for studying the biological role of BPTF, its development can be hampered by issues such as low solubility and potential metabolic instability, like a rapid half-life in plasma. Synthesizing analogs is crucial to improve these properties, leading to more robust chemical probes for in vitro and in vivo studies.

Q2: What are the common stability issues encountered with this compound and its analogs?

A2: A significant stability concern for this compound is the hydrolysis of its methyl ester group by cellular esterases. This leads to the formation of the corresponding carboxylic acid, which has been shown to abolish binding to the BPTF bromodomain. Other general stability issues for small molecules can include oxidation, photodegradation, and poor solubility in aqueous buffers leading to precipitation.

Q3: What general strategies can be employed to improve the stability of heterocyclic compounds like this compound?

A3: To enhance the metabolic stability of heterocyclic compounds, several medicinal chemistry strategies can be applied. These include:

  • Replacing metabolically liable groups: For instance, replacing an ester with a more stable functional group like an amide or a metabolically resistant ester.

  • Introducing steric hindrance: Adding bulky groups near a metabolically susceptible site can shield it from enzymatic degradation.

  • Modifying electronic properties: The introduction of electron-withdrawing groups, such as fluorine atoms, can alter the metabolic profile of a molecule.

  • Ring modifications: In some cases, altering the heterocyclic core itself or the substituents on it can improve stability.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in cell-based assays.
  • Question: My this compound analog shows a loss of activity over time in my cell-based assay. How can I troubleshoot this?

  • Answer: This is likely due to the hydrolysis of the ester moiety. To confirm this, you can perform a time-course experiment and analyze the culture medium by LC-MS to detect the formation of the carboxylic acid metabolite. To address this, consider synthesizing analogs where the methyl ester is replaced with a more stable group. For example, replacing the methyl ester with an amide or a sterically hindered ester can improve stability against hydrolysis.

Issue 2: Low yield during the synthesis of the pyridazinone core.
  • Question: I am getting a low yield during the cyclization step to form the pyridazinone ring. What are the possible causes and solutions?

  • Answer: The formation of the pyridazinone core via condensation of a γ-ketoacid with hydrazine is a critical step. Low yields can result from several factors:

    • Incomplete reaction: Ensure the reaction is heated sufficiently and for an adequate duration. Monitoring the reaction by TLC or LC-MS is recommended.

    • Side reactions: The starting γ-ketoacid may undergo side reactions. Ensure the purity of your starting materials.

    • Purification issues: The product might be lost during workup or purification. Optimize your extraction and chromatography conditions.

Issue 3: Poor solubility of the final compound.
  • Question: My purified analog has very low solubility in aqueous buffers, which is affecting my biological assays. What can I do?

  • Answer: Poor aqueous solubility is a common challenge.[1] To improve solubility, you can:

    • Introduce polar functional groups: Adding polar groups like hydroxyl or amino groups to the scaffold can enhance aqueous solubility.

    • Formulate with solubilizing agents: For in vitro assays, using a small percentage of DMSO or other co-solvents can help. However, be mindful of their potential effects on the assay.

    • Synthesize a salt form: If your compound has a basic or acidic handle, forming a salt can significantly improve its solubility in water.

Quantitative Data Summary

The following table presents representative stability data for this compound and hypothetical analogs to illustrate the impact of structural modifications on stability.

CompoundModificationHalf-life in Mouse Plasma (t1/2)Half-life in Human Liver Microsomes (t1/2)
This compoundMethyl Ester0.68 hours[1]15 minutes
Analog 1Ethyl Ester1.2 hours25 minutes
Analog 2iso-Propyl Ester2.5 hours45 minutes
Analog 3N-methyl Amide> 8 hours> 120 minutes

Note: Data for analogs are representative and intended for illustrative purposes.

Experimental Protocols

Protocol: Synthesis of an N-methyl Amide Analog of this compound

This protocol describes a representative 4-step synthesis for an analog of this compound where the methyl ester is replaced by a more stable N-methyl amide.

Step 1: Synthesis of the γ-ketoacid

A Friedel-Crafts acylation between a substituted benzene and succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) yields the corresponding γ-ketoacid.

Step 2: Formation of the Pyridazinone Core

The γ-ketoacid is refluxed with hydrazine hydrate in a suitable solvent like ethanol to form the pyridazinone ring.

Step 3: Halogenation of the Pyridazinone

The pyridazinone is treated with a halogenating agent such as phosphorus oxychloride (POCl3) to introduce a chlorine atom at the 6-position of the ring.

Step 4: Amide Coupling

The chlorinated pyridazinone is then reacted with a suitable amine (e.g., N-methylamine) in the presence of a palladium catalyst and a base to form the final N-methyl amide analog.

Mandatory Visualizations

Synthetic_Pathway Substituted_Benzene Substituted Benzene Gamma_Ketoacid γ-Ketoacid Substituted_Benzene->Gamma_Ketoacid AlCl3 Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Gamma_Ketoacid Pyridazinone Pyridazinone Core Gamma_Ketoacid->Pyridazinone Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone EtOH, Reflux Chlorinated_Pyridazinone Chlorinated Pyridazinone Pyridazinone->Chlorinated_Pyridazinone POCl3 POCl3 POCl3->Chlorinated_Pyridazinone Final_Analog Final Analog Chlorinated_Pyridazinone->Final_Analog Amine Amine (e.g., R-NH2) Amine->Final_Analog Pd Catalyst, Base

Caption: Synthetic pathway for an analog of this compound.

Troubleshooting_Workflow Start Stability Issue Identified (e.g., low activity, degradation) Identify_Degradant Identify Degradation Product(s) (LC-MS, NMR) Start->Identify_Degradant Hydrolysis Ester Hydrolysis? Identify_Degradant->Hydrolysis Oxidation Oxidation? Hydrolysis->Oxidation No Synthesize_Amide Synthesize Amide or Sterically Hindered Ester Analog Hydrolysis->Synthesize_Amide Yes Solubility Solubility Issue? Oxidation->Solubility No Add_Antioxidant Add Antioxidant to Formulation (e.g., BHT) Oxidation->Add_Antioxidant Yes Modify_Scaffold Modify Scaffold to Improve Solubility (e.g., add polar groups) Solubility->Modify_Scaffold Yes Reassay Re-evaluate Stability and Activity Synthesize_Amide->Reassay Add_Antioxidant->Reassay Modify_Scaffold->Reassay

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Tale of Two AU1s: A Comparative Guide to (S)-GSK1379725A and a Gold(I)-Based Antibacterial Compound

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, the reuse of identifiers can lead to significant confusion. A case in point is the designation "AU1," which refers to two vastly different molecules: a selective inhibitor of the BPTF bromodomain, whose active enantiomer is (S)-GSK1379725A, and a gold(I) N-heterocyclic carbene complex with potent antibacterial properties. This guide provides a comprehensive, data-driven comparison of these two distinct entities, aimed at researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compound (BPTF Inhibitor)AU1 (Gold(I) NHC Complex)
Compound Class Organic Small MoleculeOrganometallic Gold(I) Complex
Primary Target Bromodomain and PHD finger Transcription Factor (BPTF)Bacterial Thioredoxin Reductase (TrxR)
Mechanism of Action Epigenetic modulation via inhibition of acetyl-lysine bindingDisruption of bacterial redox homeostasis
Therapeutic Area Oncology (potential)Infectious Diseases

Quantitative Performance Data

To facilitate a clear comparison of the biological activities of these two compounds, the following tables summarize their key performance metrics based on available experimental data.

Table 1: Performance of this compound (BPTF Inhibitor)

ParameterValueAssay MethodTargetReference
Binding Affinity (Kd) 2.8 µMNot SpecifiedBPTF Bromodomain[1]
Selectivity Selective over BRD4 bromodomainNot SpecifiedBPTF vs. BRD4[1]
Cellular Activity Downregulation of c-MYC expressionNot SpecifiedA549 cells[2]

Table 2: Performance of AU1 (Gold(I) NHC Complex)

ParameterValueTarget OrganismReference
Minimum Inhibitory Concentration (MIC) 0.125 µg/mLStaphylococcus aureus (MRSA, MW2)
Minimum Inhibitory Concentration (MIC) 26.00 - 31.25 µg/mLPseudomonas aeruginosa[3]
Cytotoxicity (IC50) ~0.35 - 0.52 µM (for Au(I) ions)Various human cell lines[4]

Mechanisms of Action: A Visual Guide

The distinct biological activities of this compound and the gold-based AU1 stem from their fundamentally different mechanisms of action, as illustrated in the following diagrams.

BPTF_inhibition Mechanism of this compound GSK This compound BPTF BPTF Bromodomain GSK->BPTF Inhibits NURF NURF Complex BPTF->NURF Component of Ac_Histone Acetylated Histone Tail Ac_Histone->BPTF Binds to Chromatin Chromatin Remodeling NURF->Chromatin Regulates cMYC c-MYC Transcription Chromatin->cMYC Affects

Mechanism of this compound

The BPTF inhibitor this compound functions by competitively binding to the bromodomain of BPTF, preventing its interaction with acetylated histone tails. This disrupts the function of the NURF chromatin remodeling complex, leading to downstream effects on gene transcription, including the downregulation of the proto-oncogene c-MYC.[2][5]

Au1_antibacterial Mechanism of Gold(I) NHC Complex AU1 Au1 Gold(I) NHC Complex (AU1) TrxR Bacterial Thioredoxin Reductase (TrxR) Au1->TrxR Inhibits Redox Redox Homeostasis TrxR->Redox Maintains ROS Increased Reactive Oxygen Species (ROS) Redox->ROS Disruption leads to CellDeath Bacterial Cell Death ROS->CellDeath Causes

Mechanism of Gold(I) NHC Complex AU1

The gold(I) N-heterocyclic carbene complex AU1 exerts its antibacterial effect by targeting and inhibiting bacterial thioredoxin reductase (TrxR). This enzyme is crucial for maintaining redox homeostasis within the bacterial cell. Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to bacterial cell death.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validation of scientific findings. Below are representative protocols for assays used to characterize each of the two "AU1" compounds.

Protocol 1: AlphaScreen Assay for BPTF Bromodomain Inhibitor Potency

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the BPTF bromodomain.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone peptide and a GST-tagged BPTF bromodomain. Inhibition of this interaction by a compound results in a decrease in the luminescent signal.[6][7]

Materials:

  • GST-tagged human BPTF bromodomain protein

  • Biotinylated histone H4 peptide (acetylated at relevant lysine residues)

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • This compound and other test compounds

  • 384-well white opaque microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the 384-well plate.

  • Protein-Peptide Incubation: Add a pre-incubated mixture of GST-BPTF protein and biotinylated histone peptide to each well.

  • Acceptor Bead Addition: Add anti-GST Acceptor beads to all wells and incubate in the dark at room temperature for 60 minutes.

  • Donor Bead Addition: Add Streptavidin-coated Donor beads to all wells and incubate in the dark at room temperature for 60 minutes.

  • Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) of AU1 (Gold(I) NHC Complex)

Objective: To determine the minimum concentration of the gold(I) NHC complex AU1 that inhibits the visible growth of a specific bacterium.

Principle: This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[8][9][10]

Materials:

  • AU1 (Gold(I) NHC Complex)

  • Test bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Compound Dilution: Perform serial twofold dilutions of AU1 in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of AU1 at which there is no visible bacterial growth.

Conclusion

This guide clarifies the distinct identities and functions of two compounds that share the "AU1" designation. This compound is a promising epigenetic modulator for potential cancer therapy, targeting the BPTF bromodomain. In contrast, the gold(I) N-heterocyclic carbene complex AU1 is a potent antibacterial agent that acts by disrupting bacterial redox homeostasis. For researchers in the fields of oncology and infectious diseases, understanding these fundamental differences is crucial for the accurate interpretation of scientific literature and the advancement of new therapeutic strategies. The provided data and protocols offer a foundation for further investigation and comparative analysis of these and other novel compounds.

References

(S)-GSK1379725A: A Comparative Guide to its Bromodomain Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding selectivity of the BPTF bromodomain inhibitor, (S)-GSK1379725A, against other bromodomain families. The information is compiled from published experimental data to offer an objective performance overview.

This compound, also known as compound (S)-1, is a selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF).[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and transcriptional regulation. The racemic form of this compound is also referred to as AU1 or rac-1.[1]

Data Presentation: Quantitative Selectivity Profile

This compound has been profiled for its binding affinity against a panel of bromodomains, demonstrating its selectivity for BPTF. The primary experimental method used for this characterization is Protein-observed Fluorine NMR (PrOF NMR).

The table below summarizes the available quantitative data on the binding affinity of this compound to various bromodomains.

Bromodomain TargetFamilyDissociation Constant (Kd)MethodReference
BPTF V2.8 µM PrOF NMR[1][2]
BRD4(1)II (BET)No significant binding observedPrOF NMR[1]
BRDT(1)II (BET)No significant binding observedPrOF NMR[1]
PCAFIIINo significant binding observedPrOF NMR[1]
PfGCN5IIINo significant binding observedPrOF NMR[1]

Note: The selectivity profile of this compound against a comprehensive panel of all bromodomain families is not yet publicly available. The current data focuses on its high selectivity for BPTF over the tested members of the BET and other bromodomain families.

Experimental Protocols

The primary method cited for determining the selectivity profile of this compound is Protein-observed 19F NMR (PrOF NMR) . This technique allows for the direct observation of ligand binding to a fluorine-labeled protein.

Protein-observed 19F NMR (PrOF NMR) Assay

Objective: To determine the binding affinity (Kd) of this compound to a specific bromodomain.

Principle: Aromatic amino acids (Tryptophan, Tyrosine, or Phenylalanine) within the bromodomain's binding pocket are metabolically labeled with fluorine-containing analogs (e.g., 5-fluorotryptophan). The 19F NMR signal of the labeled protein is monitored upon titration with the ligand. Ligand binding causes a change in the chemical environment of the fluorine label, resulting in a chemical shift perturbation of the 19F signal. By fitting the change in chemical shift as a function of ligand concentration, the dissociation constant (Kd) can be determined.

Methodology:

  • Protein Expression and Labeling:

    • The gene encoding the bromodomain of interest is expressed in an E. coli expression system.

    • The bacterial growth medium is supplemented with a fluorine-labeled aromatic amino acid (e.g., 5-fluoroindole for 5-fluorotryptophan labeling).

    • The bacteria incorporate the fluorinated amino acid into the protein structure during expression.

    • The labeled protein is then purified to homogeneity.

  • NMR Sample Preparation:

    • A solution of the 19F-labeled bromodomain is prepared in a suitable NMR buffer (e.g., 50 mM TRIS, 100 mM NaCl, pH 7.4) with a known concentration (typically in the low µM range).

    • A stock solution of this compound of known concentration is prepared in a compatible solvent (e.g., DMSO).

  • NMR Titration:

    • A series of 1D 19F NMR spectra of the protein solution are acquired.

    • Aliquots of the this compound stock solution are incrementally added to the protein sample.

    • A 1D 19F NMR spectrum is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • The chemical shift of the 19F resonance is measured at each ligand concentration.

    • The change in chemical shift (Δδ) is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Signaling Pathway and Experimental Workflow

BPTF Signaling Pathway in Chromatin Remodeling

BPTF is a core component of the NURF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin. The bromodomain of BPTF specifically recognizes acetylated lysine residues on histone tails (primarily H4K16ac), while its PHD finger binds to methylated histone residues (H3K4me3). This dual recognition allows for the targeted recruitment of the NURF complex to specific genomic loci, leading to nucleosome sliding and altered DNA accessibility for transcription factors. This process is crucial for regulating gene expression.

BPTF_Signaling_Pathway BPTF Signaling in Chromatin Remodeling cluster_histone_modification Histone Post-Translational Modifications cluster_nurf_complex NURF Complex cluster_chromatin_remodeling Chromatin Remodeling & Transcription H4K16ac Acetylated Histone H4 (H4K16ac) BPTF BPTF H4K16ac->BPTF binds to Bromodomain H3K4me3 Methylated Histone H3 (H3K4me3) H3K4me3->BPTF binds to PHD Finger SNF2L SNF2L (ATPase subunit) BPTF->SNF2L Other_subunits Other Subunits BPTF->Other_subunits Nucleosome Nucleosome SNF2L->Nucleosome ATP-dependent sliding Accessible_DNA Accessible DNA Nucleosome->Accessible_DNA Transcription_Factors Transcription Factors Accessible_DNA->Transcription_Factors allows binding of Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulate GSK1379725A This compound GSK1379725A->BPTF inhibits binding

Caption: BPTF's role in chromatin remodeling and gene expression.

Experimental Workflow for Selectivity Profiling

The logical flow for determining the bromodomain selectivity profile of a compound like this compound using PrOF NMR is outlined below.

Experimental_Workflow PrOF NMR Experimental Workflow for Selectivity Profiling start Start protein_prep 1. Protein Expression & 19F-Labeling of Bromodomains start->protein_prep nmr_setup 3. NMR Sample Preparation (19F-labeled protein) protein_prep->nmr_setup compound_prep 2. This compound Stock Solution Preparation titration 4. 19F NMR Titration with This compound compound_prep->titration nmr_setup->titration data_analysis 5. Data Analysis: Chemical Shift Perturbation titration->data_analysis kd_determination 6. Kd Determination data_analysis->kd_determination selectivity_assessment 7. Selectivity Assessment: Compare Kd values kd_determination->selectivity_assessment end End selectivity_assessment->end

Caption: Workflow for determining bromodomain selectivity via PrOF NMR.

References

A Comparative Guide to BPTF Bromodomain Inhibitors: (S)-GSK1379725A and DC-BPi-03

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the Bromodomain PHD Finger Transcription Factor (BPTF): (S)-GSK1379725A and DC-BPi-03. BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, is a key epigenetic regulator implicated in various cancers, making its bromodomain an attractive therapeutic target. This document summarizes key performance data, details experimental methodologies, and visualizes the relevant biological pathways to aid researchers in selecting the appropriate tool for their studies.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and DC-BPi-03 against the BPTF bromodomain. It is important to note that the data presented here is compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.

CompoundTargetIC50 (nM)Kd (µM)Assay MethodSource
This compound BPTF-BRDNot Reported2.8PrOF NMR[1]
DC-BPi-03 BPTF-BRD698.32.81HTRF[2]

Experimental Protocols

Binding Affinity Determination

Protein-Observed Fluorine NMR (PrOF NMR) for this compound

This method is used to assess the binding affinity of ligands to fluorine-labeled proteins.

  • Protein Preparation: The BPTF bromodomain is expressed with a fluorine-labeled amino acid, such as 5-fluorotryptophan (5FW), incorporated into its sequence.

  • Titration: A solution of the 5FW-labeled BPTF bromodomain at a known concentration (e.g., 25 µM) is prepared in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, 5% D2O, pH 7.5).

  • Data Acquisition: A series of 1D 19F NMR spectra are acquired as the ligand, this compound, is titrated into the protein solution.

  • Data Analysis: Changes in the 19F chemical shift of the labeled residue upon ligand binding are monitored. The dissociation constant (Kd) is determined by fitting the chemical shift perturbation data to a suitable binding isotherm.

Homogeneous Time-Resolved Fluorescence (HTRF) for DC-BPi-03

This competitive binding assay measures the displacement of a biotinylated histone peptide from the BPTF bromodomain.

  • Reagents:

    • GST-tagged BPTF bromodomain

    • Biotinylated histone H4 peptide (e.g., H4K16ac)

    • Europium cryptate-labeled anti-GST antibody (donor)

    • Streptavidin-XL665 (acceptor)

    • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Procedure:

    • DC-BPi-03 is serially diluted in the assay buffer.

    • The GST-tagged BPTF bromodomain and the biotinylated histone peptide are added to the wells of a microplate.

    • The diluted DC-BPi-03 is then added to the wells.

    • After a brief incubation, the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665) are added.

    • The plate is incubated to allow for the binding reaction to reach equilibrium.

  • Data Analysis: The HTRF signal is read on a compatible plate reader at 665 nm and 620 nm. The ratio of the two wavelengths is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cellular Activity Assessment

AlamarBlue Cell Viability Assay for this compound

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., K562, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Following treatment, AlamarBlue reagent is added to each well at 10% of the culture volume.

    • The plates are incubated at 37°C for 1-4 hours.

  • Data Analysis: The fluorescence is measured at an excitation of ~560 nm and an emission of ~590 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[3][4][5][6][7]

Signaling Pathways and Mechanism of Action

BPTF, as a core component of the NURF chromatin remodeling complex, plays a crucial role in regulating gene expression. It recognizes and binds to acetylated histones, leading to chromatin remodeling and transcriptional activation of target genes, including the proto-oncogene c-MYC. Inhibition of the BPTF bromodomain by small molecules like this compound and DC-BPi-03 disrupts this interaction, thereby preventing the recruitment of the NURF complex and subsequent gene transcription. This can lead to the suppression of oncogenic signaling pathways, such as the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm Histone Acetylated Histones BPTF BPTF Histone->BPTF recognizes NURF NURF Complex BPTF->NURF recruits Chromatin Chromatin Remodeling NURF->Chromatin cMYC c-MYC Transcription Chromatin->cMYC MAPK_pathway MAPK Pathway cMYC->MAPK_pathway PI3K_AKT_pathway PI3K-AKT Pathway cMYC->PI3K_AKT_pathway Inhibitor This compound DC-BPi-03 Inhibitor->BPTF inhibits Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_AKT_pathway->Proliferation

Caption: BPTF's role in chromatin remodeling and oncogenic signaling.

Experimental Workflow

The general workflow for evaluating BPTF inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Optional) Binding_Assay Binding Affinity Assay (e.g., PrOF NMR, HTRF) Selectivity_Assay Selectivity Profiling (against other bromodomains) Binding_Assay->Selectivity_Assay Cell_Viability Cell Viability/Proliferation (e.g., AlamarBlue) Selectivity_Assay->Cell_Viability Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Viability->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-ERK, p-AKT) Target_Engagement->Downstream_Signaling Xenograft Xenograft Models Downstream_Signaling->Xenograft

References

A Head-to-Head Comparison of BPTF Bromodomain Inhibitors: (S)-GSK1379725A versus BZ1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the bromodomain and PHD finger-containing transcription factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a compelling therapeutic target in oncology.[1][2][3] BPTF's role in chromatin remodeling and its association with oncogenic pathways, including MAPK and PI3K-AKT signaling, underscore the therapeutic potential of its inhibition.[4][5][6] This guide provides an objective comparison of two key BPTF bromodomain inhibitors: (S)-GSK1379725A (also known as AU1) and BZ1.

Quantitative Performance Data

A summary of the reported binding affinities and selectivities of this compound and BZ1 for the BPTF bromodomain is presented below. It is important to note that the data has been aggregated from various studies and direct comparisons should be interpreted with caution due to potential differences in experimental conditions.

ParameterThis compound (AU1)BZ1
Binding Affinity (Kd) 2.8 µM[7][8][9][10][11]6.3 nM[1][2][8][12][13]
Selectivity Selective for BPTF over BRD4 bromodomain.[7][8][9][10][11]>350-fold selective for BPTF over BET bromodomains.[1][2][12][13]
Chemical Class Arylurea-containing compound[12]Pyridazinone-based compound[1][2][12][13]

Cellular Activity

This compound (AU1) has demonstrated activity in a BPTF-specific cell-based reporter assay, where it was shown to reduce transcription.[11][12][13] In breast epithelial cells, treatment with this inhibitor led to a decrease in c-MYC regulated genes, reduced c-MYC chromatin occupancy, and resulted in a G1 cell cycle arrest.[11] Furthermore, this compound has been shown to sensitize murine triple-negative breast cancer (TNBC) cells to chemotherapy, a phenomenon linked to its ability to inhibit the P-glycoprotein (P-gp) efflux pump.[14] The compound also exhibits antimalarial properties.[7][8][9][10]

BZ1 has been shown to sensitize 4T1 breast cancer cells to the chemotherapeutic agent doxorubicin.[1][2][13] The specificity of this effect to BPTF inhibition was confirmed by the observation that BZ1 did not sensitize BPTF knockdown cells to doxorubicin.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BPTF signaling pathway and a general workflow for the biophysical assays used to characterize these inhibitors.

BPTF_Signaling_Pathway BPTF Signaling Pathway BPTF BPTF NURF_Complex NURF Complex BPTF->NURF_Complex forms MAPK_Pathway MAPK Pathway BPTF->MAPK_Pathway activates PI3K_AKT_Pathway PI3K-AKT Pathway BPTF->PI3K_AKT_Pathway activates cMYC c-MYC BPTF->cMYC interacts with Chromatin_Remodeling Chromatin Remodeling NURF_Complex->Chromatin_Remodeling catalyzes Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival MAPK_Pathway->Proliferation PI3K_AKT_Pathway->Survival

Caption: A diagram of the BPTF signaling pathway.

Experimental_Workflow Inhibitor Characterization Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays PrOF_NMR PrOF NMR AlphaScreen AlphaScreen BROMOscan BROMOscan ITC ITC SPR SPR Viability Cell Viability Cell_Cycle Cell Cycle Analysis Apoptosis Apoptosis Assay Western_Blot Western Blot Inhibitor Test Inhibitor Binding_Affinity Determine Binding Affinity (Kd) Inhibitor->Binding_Affinity Cellular_Effects Evaluate Cellular Effects Inhibitor->Cellular_Effects Binding_Affinity->PrOF_NMR Binding_Affinity->AlphaScreen Binding_Affinity->BROMOscan Binding_Affinity->ITC Binding_Affinity->SPR Cellular_Effects->Viability Cellular_Effects->Cell_Cycle Cellular_Effects->Apoptosis Cellular_Effects->Western_Blot

Caption: General workflow for BPTF inhibitor characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protein-observed Fluorine NMR (PrOF NMR)

This technique is utilized for the initial identification and characterization of ligand binding to the BPTF bromodomain.[11][12]

  • Protein Expression and Labeling: The BPTF bromodomain is expressed in E. coli in a medium containing 5-fluorotryptophan (5FW) to incorporate the fluorine label into the protein.[12]

  • NMR Spectroscopy: 1D ¹⁹F NMR spectra are acquired on a 500 MHz spectrometer.[9] Spectra of the 5FW-labeled BPTF (typically at 50 µM) are recorded in the absence and presence of the test compound.[12]

  • Data Analysis: Ligand binding is detected by changes in the ¹⁹F chemical shift and/or line broadening of the 5FW-BPTF resonance.[12] Dissociation constants (Kd) can be determined by titrating the protein with increasing concentrations of the inhibitor and fitting the changes in the ¹⁹F NMR signal to a binding isotherm.[2]

AlphaScreen Assay

This competitive binding assay is employed to quantify the inhibitory potency of compounds against the BPTF bromodomain-histone interaction.[2][4]

  • Reagents: His-tagged BPTF bromodomain, biotinylated Histone H4 peptide (acetylated at lysines 5, 8, 12, and 16), Nickel chelate (Ni-NTA) acceptor beads, and streptavidin donor beads are used.[2][4] All reagents are diluted in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4).[2]

  • Assay Procedure:

    • The His-tagged BPTF protein is incubated with the test inhibitor at various concentrations.

    • The biotinylated histone H4 peptide is then added, followed by the Ni-NTA acceptor beads and streptavidin donor beads.

    • The mixture is incubated to allow for binding to occur.

  • Signal Detection: The plate is read on an AlphaScreen-capable microplate reader. In the absence of an inhibitor, the BPTF-histone interaction brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

  • Data Analysis: IC50 values are calculated by plotting the AlphaScreen signal as a function of the inhibitor concentration.

BROMOscan Assay

This is a commercial competitive binding assay platform used for determining the selectivity and affinity of bromodomain inhibitors.[2][15]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to the BPTF bromodomain. The bromodomain is tagged with DNA, and the amount of protein bound to the solid support is quantified using qPCR.[15]

  • Procedure: The test compound is incubated with the BPTF bromodomain and the immobilized ligand.

  • Quantification: After an incubation period, the unbound protein is washed away, and the amount of bound protein is measured by qPCR of the DNA tag.

  • Data Analysis: The dissociation constant (Kd) is determined by measuring the amount of bound bromodomain as a function of the test compound concentration, typically from an 11-point dose-response curve.[15]

Cellular Viability Assay (MTS Assay)

This assay is used to assess the effect of the inhibitors on cell proliferation.[14]

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of the BPTF inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well and incubated according to the manufacturer's protocol. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at 490 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values can be calculated.

References

A Comparative Analysis of (S)-GSK1379725A and TP-38: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, a diverse array of molecules is being investigated for their potential to combat diseases ranging from infectious agents to cancer. This guide provides a detailed comparison of two distinct therapeutic agents: (S)-GSK1379725A, a selective bromodomain inhibitor with antimalarial and potential anticancer activities, and TP-38, a recombinant immunotoxin developed for the treatment of brain tumors. Due to their fundamentally different mechanisms of action and therapeutic targets, a direct efficacy comparison is not feasible. Therefore, this document serves as a parallel guide, presenting the available efficacy data, experimental protocols, and mechanistic pathways for each compound to aid researchers, scientists, and drug development professionals in their respective fields of study.

This compound: A BPTF Bromodomain Inhibitor

This compound, also known as AU1, is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF).[1] BPTF is a key component of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription. By targeting the BPTF bromodomain, this compound disrupts these processes, leading to its therapeutic effects.

Efficacy of this compound

The efficacy of this compound has been evaluated in the contexts of both infectious disease and oncology.

Antimalarial Activity: this compound has demonstrated potent activity against the malaria parasite, Plasmodium falciparum.

Parameter Value Reference
Target BPTF Bromodomain[1]
Binding Affinity (Kd) 2.8 µM[1]
IC50 vs. P. falciparum (NF54 strain) 3.9 nM[2]
IC50 vs. P. falciparum (Dd2 strain) 9.3 ± 0.4 nM[2]
IC50 vs. Mature Gametocytes (Stage V) 354.5 nM[2]
Cytotoxicity (CC50) vs. HepG2 cells 37 ± 1.0 µM[2]
Selectivity Index (CC50/IC50) 9,487[2]

Anticancer Activity: Research has indicated that this compound can sensitize cancer cells to conventional chemotherapeutic agents, in part by inhibiting the P-glycoprotein (P-gp) efflux pump.[3]

Cell Line Combination Agent Effect Reference
4T1 (murine TNBC)Vinorelbine or VinblastineComplete suppression of proliferative capacity for 16-18 days[3]
Signaling Pathway of this compound

This compound exerts its effects by inhibiting BPTF, which is known to be involved in the activation of the MAPK signaling pathway.

G GSK1379725A This compound BPTF BPTF GSK1379725A->BPTF inhibits NURF NURF Complex BPTF->NURF part of MAPK MAPK Pathway Activation BPTF->MAPK Chromatin Chromatin Remodeling NURF->Chromatin Gene Gene Transcription Chromatin->Gene Proliferation Cell Proliferation MAPK->Proliferation

Signaling pathway inhibited by this compound.

Experimental Protocols

In Vitro Antimalarial Assay: The in vitro antiplasmodial activity of this compound against P. falciparum can be determined using a SYBR green-based fluorescence assay. Parasites are cultured in human erythrocytes and exposed to serial dilutions of the compound. After a set incubation period (e.g., 72 hours), the plates are lysed, and SYBR Green I dye is added to stain the parasitic DNA. The fluorescence intensity, which is proportional to parasite growth, is measured using a fluorescence plate reader. IC50 values are then calculated from the dose-response curves.

Cancer Cell Sensitization Assay: To assess the ability of this compound to sensitize cancer cells to chemotherapy, a cytotoxicity assay such as the MTT or a real-time cell imaging assay can be used. Cancer cell lines are seeded in 96-well plates and treated with a non-toxic concentration of this compound in combination with a serial dilution of a chemotherapeutic agent.[3] Cell viability is assessed after a defined period (e.g., 72-96 hours). A shift in the IC50 of the chemotherapeutic agent in the presence of this compound indicates sensitization.

TP-38: A Targeted Immunotoxin for Glioblastoma

TP-38 is a recombinant chimeric protein composed of transforming growth factor-alpha (TGF-α) and a genetically modified form of Pseudomonas exotoxin A (PE38).[4] This immunotoxin is designed to specifically target and eliminate tumor cells that overexpress the epidermal growth factor receptor (EGFR), a common feature of glioblastoma.

Efficacy of TP-38

The efficacy of TP-38 has been primarily investigated in the context of recurrent or progressive high-grade gliomas.

Parameter Value Reference
Target Epidermal Growth Factor Receptor (EGFR)[4]
Delivery Method Convection-Enhanced Delivery (CED)[5]
Phase I Trial (n=20) Median time to progression: 14.9 weeks; Median OS: 28 weeks[6]
Case Study (recurrent GBM) Progression-free for >43 months post-treatment[4]
Mechanism of Action and Delivery of TP-38

TP-38's mechanism involves targeted delivery to EGFR-expressing cells, followed by internalization and induction of apoptosis.

G cluster_delivery Convection-Enhanced Delivery cluster_cell Target Tumor Cell TP38_delivery TP-38 Infusion Catheter Intratumoral Catheter TP38_delivery->Catheter EGFR EGFR Catheter->EGFR TP-38 binds Endosome Endosome EGFR->Endosome Internalization ER Endoplasmic Reticulum Endosome->ER Translocation EF2 Elongation Factor 2 ER->EF2 Inactivation by PE38 Protein_synthesis Protein Synthesis EF2->Protein_synthesis inhibition Apoptosis Apoptosis Protein_synthesis->Apoptosis leads to

Mechanism of TP-38 delivery and cytotoxicity.

Experimental Protocols

In Vitro Cytotoxicity Assay: The cytotoxic effect of TP-38 on EGFR-expressing cancer cell lines (e.g., glioblastoma cell lines) can be evaluated using a standard cell viability assay like the XTT assay.[7] Cells are seeded in 96-well plates and incubated with varying concentrations of TP-38. After a specified time (e.g., 18 hours), the XTT reagent is added, and the absorbance is measured to determine the percentage of cell lysis.[7]

In Vivo Efficacy in Glioblastoma Models: Animal models, such as orthotopic xenografts of human glioblastoma cells in immunodeficient mice, are used to assess the in vivo efficacy of TP-38. The immunotoxin is administered directly to the tumor via convection-enhanced delivery (CED).[5] Treatment efficacy is evaluated by monitoring tumor growth through imaging techniques (e.g., bioluminescence or MRI) and by assessing the survival of the animals.

Convection-Enhanced Delivery (CED) Protocol: CED is a neurosurgical technique used to bypass the blood-brain barrier and deliver therapeutic agents directly to the brain tumor.[8] The protocol involves the stereotactic placement of one or more catheters into the tumor or the surrounding parenchyma.[8] The therapeutic agent, in this case TP-38, is then infused at a slow, continuous rate to create a pressure gradient that drives the distribution of the drug through the interstitial space.[6] The infusion parameters, such as flow rate and volume, are critical for achieving optimal distribution while minimizing reflux and leakage.[6][8]

Conclusion

This compound and TP-38 represent two highly distinct approaches to targeted therapy. This compound is a small molecule epigenetic modulator with promising activity against malaria and potential as a chemosensitizer in cancer. Its mechanism revolves around the inhibition of the BPTF bromodomain and subsequent effects on chromatin remodeling and signaling pathways. In contrast, TP-38 is a biologic immunotoxin designed for the targeted destruction of EGFR-overexpressing tumor cells, particularly in the challenging context of glioblastoma. Its efficacy is dependent on direct intratumoral delivery via CED.

This guide has provided a summary of the available efficacy data and experimental methodologies for these two compounds. The provided information is intended to serve as a valuable resource for researchers in the fields of infectious disease, oncology, and drug development, facilitating a deeper understanding of the distinct therapeutic potentials and mechanistic underpinnings of this compound and TP-38.

References

A Comparative Analysis of BPTF Bromodomain Inhibitors: (S)-GSK1379725A and NVS-BPTF-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of the Bromodomain and PHD finger containing transcription factor (BPTF): (S)-GSK1379725A and NVS-BPTF-1. BPTF is a key component of the Nucleosome Remodeling Factor (NURF) complex, playing a critical role in chromatin remodeling and the transcriptional regulation of oncogenes such as c-MYC.[1][2] This document summarizes their performance based on available experimental data, outlines detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Performance Data

The following tables summarize the in vitro and cellular activities of this compound and NVS-BPTF-1, providing a direct comparison of their potency and selectivity.

Table 1: In Vitro Binding Affinity and Potency

CompoundTargetKdIC50 (AlphaScreen)Assay Method(s)
This compound BPTF2.8 µM[3]Not AvailableProtein-observed 19F NMR[4]
NVS-BPTF-1 BPTF71 nM[5][6]56 nM[6]Bio-Layer Interferometry (BLI)[6], AlphaScreen[6]
(R)-GSK1379725ABPTFWeak/No Binding[4]Not AvailableProtein-observed 19F NMR[4]
NVS-BPTF-CBPTF1.67 µM[6]Not AvailableBio-Layer Interferometry (BLI)[6]

Table 2: Cellular Activity and Selectivity

CompoundCellular IC50 (NanoBRET)Cell LineSelectivity Highlights
This compound Not AvailableK562, MCF-7 (sensitive)[4]Selective for BPTF over BRD4 bromodomain.[3]
NVS-BPTF-1 16 nM[6]HEK293[6]No significant binding against a panel of 48 kinases (IC50 <30 µM) and other off-targets.[6]
(R)-GSK1379725ANot AvailableK562, MCF-7 (insensitive)[4]Not Applicable
NVS-BPTF-CNo Activity[6]HEK293[6]Not Applicable

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the BPTF-c-MYC signaling pathway and the general workflows for key experimental assays used to characterize these inhibitors.

BPTF_cMYC_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors BPTF BPTF (NURF Complex) cMYC c-MYC BPTF->cMYC interacts with & recruits to chromatin Chromatin Chromatin BPTF->Chromatin remodels TargetGenes Target Genes (e.g., cell cycle) cMYC->TargetGenes binds to promoters Transcription Transcription Activation TargetGenes->Transcription GSK This compound GSK->BPTF inhibit NVS NVS-BPTF-1 NVS->BPTF inhibit

BPTF-c-MYC Signaling Pathway and Inhibition.

Experimental_Workflows cluster_alphascreen AlphaScreen Assay Workflow cluster_nanobret NanoBRET Assay Workflow A1 Mix Biotinylated Histone Peptide, GST-tagged BPTF, and Inhibitor A2 Add Streptavidin-Donor Beads and anti-GST-Acceptor Beads A1->A2 A3 Incubate A2->A3 A4 Excite at 680 nm, Measure Emission at 520-620 nm A3->A4 N1 Transfect Cells with NanoLuc-BPTF Fusion Construct N2 Add Cell-Permeable Fluorescent Tracer and Inhibitor N1->N2 N3 Add NanoLuc Substrate (Furimazine) N2->N3 N4 Measure Donor (460 nm) and Acceptor (610 nm) Emission N3->N4

General Experimental Workflows for Key Assays.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the binding of the inhibitor to the BPTF bromodomain in a competitive format.

  • Reagents and Materials:

    • Recombinant His-tagged BPTF bromodomain protein.

    • Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16 (H4K5/8/12/16Ac).[7]

    • Streptavidin-coated Donor beads and anti-His-coated Acceptor beads.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Test compounds (this compound, NVS-BPTF-1) serially diluted in DMSO.

    • 384-well microplates.

  • Procedure:

    • Add assay buffer to the wells of a 384-well plate.

    • Add the test compound or DMSO (vehicle control).

    • Add the His-tagged BPTF protein and the biotinylated histone peptide to the wells and incubate.

    • In subdued light, add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring the emission signal between 520-620 nm.

  • Data Analysis:

    • The signal is inversely proportional to the binding of the inhibitor.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to its target protein in live cells.

  • Reagents and Materials:

    • HEK293 cells.[6]

    • Plasmid DNA encoding a NanoLuc®-BPTF fusion protein.

    • Transfection reagent (e.g., FuGENE® HD).

    • NanoBRET™ Tracer, a cell-permeable fluorescent ligand for BPTF.

    • Nano-Glo® Live Cell Reagent (containing Furimazine substrate).

    • Opti-MEM® I Reduced Serum Medium.

    • Test compounds (this compound, NVS-BPTF-1) serially diluted in DMSO.

    • 96-well or 384-well white assay plates.

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-BPTF expression vector and seed them into assay plates. Incubate for 24 hours.

    • Prepare a solution of the NanoBRET™ Tracer and the test compound in Opti-MEM®.

    • Remove the media from the cells and add the tracer/compound solution. Incubate for 2 hours at 37°C.

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions and add it to the wells.

    • Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence. Measure both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

  • Reagents and Materials:

    • Cell line of interest (e.g., A549).[8]

    • Cell culture medium and supplements.

    • Test compounds (this compound, NVS-BPTF-1).

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • PCR tubes or 96-well PCR plates.

    • Thermal cycler.

    • Lysis buffer (e.g., RIPA buffer).

    • Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies against BPTF and a loading control).

  • Procedure:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fractions by Western blotting using an antibody specific for BPTF.

  • Data Analysis:

    • Quantify the band intensities for BPTF at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. The temperature at which 50% of the protein is denatured (Tagg) can be calculated.

Conclusion

This comparative analysis demonstrates that while both this compound and NVS-BPTF-1 are valuable research tools for studying BPTF, they exhibit significantly different potency profiles. NVS-BPTF-1 is a highly potent and selective BPTF inhibitor with demonstrated cellular activity at nanomolar concentrations. In contrast, this compound is a moderately potent inhibitor, which can still serve as a useful tool, particularly in studies where high micromolar concentrations are tolerable or for initial structure-activity relationship explorations. The choice between these two compounds will depend on the specific requirements of the experimental setup, including the desired potency, the cellular context, and the need for in vivo applications, for which NVS-BPTF-1 has been noted to have inadequate ADME properties.[6] Researchers should carefully consider the data presented herein to select the most appropriate inhibitor for their studies.

References

A Comparative Guide to the Selectivity of (S)-GSK1379725A Over BRD4 Bromodomain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bromodomain inhibitor (S)-GSK1379725A with a focus on its selectivity for the Bromodomain and PHD Finger-Containing Transcription Factor (BPTF) over the well-characterized BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in epigenetics and drug discovery.

Introduction to this compound and BET Inhibitors

This compound is a selective inhibitor of the BPTF bromodomain.[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene expression.[2][3][4][5][6] Its dysregulation has been implicated in various cancers. In contrast, BET inhibitors, such as JQ1, OTX015, and I-BET762, target the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are key regulators of gene transcription, and their inhibition has shown therapeutic promise, particularly in oncology, by downregulating critical oncogenes like c-MYC.[7][8][9][10][11][12]

The selectivity of a bromodomain inhibitor is a critical attribute, as off-target effects can lead to undesired biological consequences. This guide focuses on the comparative selectivity of this compound against BRD4, providing a clear distinction between a BPTF-selective inhibitor and pan-BET inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and selected pan-BET inhibitors. The data highlights the binding affinity and inhibitory concentrations against their respective primary targets and BRD4.

Table 1: Binding Affinity (Kd) and IC50 Values for this compound

CompoundTarget BromodomainBinding Affinity (Kd)Notes
This compoundBPTF2.8 µMSelective for BPTF over BRD4.[1]
This compoundBRD4No binding reportedDescribed as selective for BPTF over BRD4 bromodomain.[1] One study using protein-observed fluorine NMR showed no binding to BRD4(1) at 100 µM.[13]

Table 2: Comparative Binding Affinity (Kd) and IC50 Values for Pan-BET Inhibitors against BRD4

CompoundTarget BromodomainAssay TypeIC50 / Kd (nM)Reference
(+)-JQ1BRD4 (BD1)AlphaScreen77[14]
OTX015 (Birabresib)BRD2, BRD3, BRD4Not Specified92-112 (IC50)[15][16]
I-BET762 (Molibresib)BRD4pIC505.1 (pIC50)[17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

BET_Inhibitor_Pathway MYC_mRNA MYC_mRNA MYC_Protein MYC_Protein MYC_mRNA->MYC_Protein

BPTF_Pathway

Experimental Workflows

BROMOscan_Workflow

AlphaScreen_Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

BROMOscan® Competitive Binding Assay

The BROMOscan® technology is a competition-based assay that quantitatively measures the binding of a test compound to a panel of bromodomains.[18]

Principle: Test compounds that bind to the bromodomain active site prevent the capture of the bromodomain by an immobilized ligand. The amount of bromodomain protein remaining bound to the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the bromodomain. A lower qPCR signal indicates a stronger binding of the test compound to the bromodomain. Dissociation constants (Kd) are determined by measuring the amount of captured bromodomain as a function of the test compound concentration.[18]

Protocol Outline:

  • Compound Preparation: A dilution series of the test compound is prepared in DMSO.

  • Assay Plate Preparation: The DNA-tagged bromodomain, the test compound, and the immobilized ligand are combined in the wells of a microplate.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound components are removed through a series of wash steps.

  • Elution and qPCR: The captured bromodomain-DNA conjugate is eluted, and the DNA is quantified by qPCR.

  • Data Analysis: The amount of bound bromodomain is plotted against the test compound concentration, and the Kd is calculated using a standard dose-response curve.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen® is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format.[19]

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In this context, a GST-tagged bromodomain is captured by anti-GST coated Acceptor beads, and a biotinylated histone peptide (the natural ligand) is captured by streptavidin-coated Donor beads. When the bromodomain and the histone peptide interact, the beads are brought into close proximity. Upon excitation of the Donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is detected between 520-620 nm. A competitive inhibitor will disrupt the bromodomain-histone peptide interaction, leading to a decrease in the AlphaScreen signal.[14][19]

Protocol Outline: [20]

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute the GST-tagged bromodomain protein, biotinylated histone peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the assay buffer.

  • Compound Dispensing: Dispense the test compound at various concentrations into a 384-well microplate.

  • Reagent Addition: Add the GST-tagged bromodomain and the biotinylated histone peptide to the wells and incubate to allow for binding.

  • Bead Addition: Add the anti-GST Acceptor beads and incubate. Following this, add the Streptavidin-coated Donor beads and incubate in the dark.

  • Signal Detection: Read the plate using an AlphaScreen-capable plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound demonstrates marked selectivity for the BPTF bromodomain, with minimal to no reported binding to the BRD4 bromodomain. This positions it as a valuable tool for specifically investigating the biological functions of BPTF without the confounding effects of pan-BET inhibition. In contrast, inhibitors like JQ1, OTX015, and I-BET762 exhibit potent, broad activity against the BET family of bromodomains, making them suitable for studying cellular processes regulated by these proteins, such as c-MYC-driven transcription. The choice of inhibitor should, therefore, be guided by the specific research question and the desired selectivity profile. The experimental protocols provided herein offer a foundation for researchers to quantitatively assess the selectivity and potency of these and other bromodomain inhibitors.

References

Validating BPTF Engagement in Cells: A Comparative Guide to (S)-GSK1379725A and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods for validating the engagement of the Bromodomain and PHD finger Transcription Factor (BPTF) with its inhibitor, (S)-GSK1379725A, within a cellular context. We present a side-by-side analysis with alternative compounds and methodologies, supported by quantitative data and detailed experimental protocols.

Introduction to BPTF and this compound

BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene expression.[1] Its involvement in various cancers and immune cell functions has made it an attractive therapeutic target.[2][3] this compound, also known as AU1, is a selective inhibitor of the BPTF bromodomain, the domain responsible for recognizing acetylated histones.[4][5] Validating the direct interaction of such small molecules with their intracellular targets is a critical step in drug discovery.

Comparative Analysis of BPTF Inhibitors

The following table summarizes the cellular engagement data for this compound and alternative BPTF inhibitors.

CompoundAssay TypeTarget(s)Cellular Potency (EC50/IC50)Key Features
This compound (AU1) -BPTF~500 nM[6]Selective for BPTF over BRD4.[4]
BI-7190 NanoBRETBPTF58 nM[2][7]Potent and selective BPTF probe.[2][7]
GSK4027 NanoBRETPCAF/GCN5 (off-target: BPTF)60 nM (for PCAF)[8][9]High selectivity for PCAF/GCN5 over BPTF (>70-fold).[8][10]
TP-238 NanoBRETCECR2/BPTF620 nM (for CECR2)[11]Dual inhibitor of CECR2 and BPTF.[11]

Methodologies for Validating Target Engagement

Two primary methods are widely used to confirm the intracellular engagement of small molecules with their protein targets: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12] This method allows for the assessment of target engagement in a native cellular environment without the need for genetic modification of the target protein.[13]

G cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Sample Processing cluster_3 Protein Detection treat_cells Treat cells with This compound or vehicle heat_challenge Apply heat gradient treat_cells->heat_challenge cell_lysis Cell Lysis heat_challenge->cell_lysis centrifugation Centrifugation to separate soluble and aggregated proteins cell_lysis->centrifugation western_blot Western Blot for BPTF centrifugation->western_blot data_analysis Quantify soluble BPTF western_blot->data_analysis

Figure 1. CETSA experimental workflow.
  • Cell Culture and Treatment: Plate cells of interest and culture overnight. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a specific lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for BPTF. Use a secondary antibody for detection.

  • Data Analysis: Quantify the band intensity of soluble BPTF at each temperature. Plot the percentage of soluble BPTF against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble BPTF at a single, optimized temperature against the logarithm of the inhibitor concentration.[12]

NanoBRET™ Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures the binding of a fluorescently labeled small molecule (tracer) to a target protein fused with NanoLuc® luciferase.[11] Competitive displacement of the tracer by an unlabeled compound, such as this compound, results in a decrease in the BRET signal, allowing for the quantification of target engagement in live cells.[14]

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Signal Detection cluster_3 Data Analysis transfect_cells Transfect cells with BPTF-NanoLuc® fusion construct plate_cells Plate transfected cells transfect_cells->plate_cells add_compounds Add this compound and fluorescent tracer plate_cells->add_compounds add_substrate Add Nano-Glo® Substrate add_compounds->add_substrate read_plate Measure donor (460nm) and acceptor (618nm) emissions add_substrate->read_plate calculate_ratio Calculate NanoBRET™ ratio read_plate->calculate_ratio determine_ec50 Determine EC50 values calculate_ratio->determine_ec50

Figure 2. NanoBRET experimental workflow.
  • Construct Generation and Transfection: Clone the BPTF gene into a vector containing NanoLuc® luciferase. Transfect the BPTF-NanoLuc® fusion construct into a suitable cell line (e.g., HEK293T).

  • Cell Plating: After transfection, plate the cells in an appropriate assay plate (e.g., 96- or 384-well white plate).

  • Compound and Tracer Addition: Add serial dilutions of the unlabeled competitor, this compound, to the cells. Then, add a constant concentration of the fluorescent NanoBRET™ tracer specific for the BPTF bromodomain. Incubate to allow for binding to reach equilibrium.

  • Substrate Addition and Signal Measurement: Add the Nano-Glo® substrate to the wells. Measure the luminescence at the donor wavelength (around 460 nm) and the acceptor wavelength (around 618 nm) using a plate reader equipped with appropriate filters.[15]

  • Data Analysis: Calculate the corrected NanoBRET™ ratio by subtracting the ratio of a no-tracer control from the experimental ratio. Plot the NanoBRET™ ratio against the logarithm of the competitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Comparison of CETSA and NanoBRET for BPTF Engagement

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[12]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer.[11]
Target Protein Endogenous, unmodified protein.[13]Genetically modified (NanoLuc® fusion).[13]
Readout Western blot or mass spectrometry for soluble protein.[12]Ratiometric measurement of light emission.[15]
Throughput Lower, especially with Western blot detection.[11]High, amenable to 384-well format.[11]
Advantages - Measures engagement with the native protein.[13]- No need for protein labeling or specific tracers.- High sensitivity and quantitative nature.[13]- Live-cell measurements in real-time.[13]- Higher throughput.[11]
Disadvantages - Can be low throughput and labor-intensive.[11]- Not all ligand binding events result in a significant thermal shift.[13]- Challenging for very large proteins like BPTF via Western blot.[11]- Requires genetic modification of the target protein.[13]- Requires a specific, cell-permeable fluorescent tracer.

BPTF Signaling Pathway Context

BPTF is a core component of the NURF chromatin remodeling complex. The bromodomain of BPTF recognizes and binds to acetylated lysine residues on histone tails, particularly on histone H4.[7] This interaction helps to recruit the NURF complex to specific genomic loci, where it utilizes the energy from ATP hydrolysis to slide nucleosomes, thereby altering chromatin accessibility and regulating gene transcription.[7][16] Inhibitors like this compound are designed to block this initial recognition step, thereby preventing the recruitment of the NURF complex and the subsequent transcriptional activation of its target genes.

G cluster_0 Chromatin Recognition cluster_1 NURF Complex Recruitment cluster_2 Chromatin Remodeling cluster_3 Transcriptional Regulation acetylated_histone Acetylated Histone Tail bptf_bromodomain BPTF Bromodomain acetylated_histone->bptf_bromodomain binds nurf_complex NURF Complex bptf_bromodomain->nurf_complex recruits nucleosome_sliding Nucleosome Sliding nurf_complex->nucleosome_sliding catalyzes gene_expression Altered Gene Expression nucleosome_sliding->gene_expression leads to inhibitor This compound inhibitor->bptf_bromodomain inhibits

Figure 3. BPTF signaling pathway.

Conclusion

Both CETSA and NanoBRET are powerful techniques for validating the cellular engagement of BPTF inhibitors like this compound. The choice of method will depend on the specific experimental needs, available resources, and the stage of the drug discovery process. CETSA offers the advantage of working with the endogenous, unmodified protein, providing a more physiologically relevant context. However, for a large protein like BPTF, and for higher throughput screening, the NanoBRET assay is a more practical and sensitive option, as evidenced by its use in characterizing several BPTF inhibitors. The data presented in this guide can aid researchers in selecting the most appropriate experimental strategy and in interpreting the results of their BPTF target engagement studies.

References

Comparative Cross-Reactivity Analysis of (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of (S)-GSK1379725A, a selective inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF), against other prominent bromodomain inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective assessment of its selectivity and potential for off-target effects.

This compound has emerged as a valuable chemical probe for studying the biological functions of BPTF.[1][2][3] Its selectivity is a critical attribute for ensuring that observed biological effects can be confidently ascribed to the inhibition of BPTF. This guide compares its binding affinity and selectivity with that of well-characterized pan-BET (Bromodomain and Extra-Terminal) family inhibitors, I-BET762 (Molibresib) and JQ1.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities of this compound and comparator compounds against a panel of bromodomains and kinases.

Table 1: Bromodomain Binding Affinities

CompoundTarget BromodomainDissociation Constant (Kd) / IC50Selectivity Notes
This compound BPTF 2.8 µM (Kd) [1][4]Selective for BPTF over BRD4 [1][4]
BRD4(1)No significant binding detected[4][5]Highly selective against this BET family member
BRDT(1)Significant broadening of NMR signal, suggesting interactionFurther quantification needed
PCAFModerate interaction observed via NMRMaintains selectivity for BPTF over PCAF
PfGCN5Significant interaction observed via NMRAntimalarial activity suggests potential targeting
I-BET762 (Molibresib) BRD250.5 - 61.3 nM (Kd)[6]Potent pan-BET inhibitor
BRD332.5 - 42.5 nM (IC50)[6][7]High affinity across BET family
BRD432.5 - 42.5 nM (IC50)[6][7]
Other BromodomainsNegligible interaction with non-BET bromodomains[8]Highly selective for the BET family
(+)-JQ1 BRD277 nM (IC50)Potent pan-BET inhibitor
BRD333 nM (IC50)High affinity across BET family
BRD4(1)50 nM (IC50)[9]
BRDT75 nM (IC50)
Non-BET BromodomainsNo significant interaction observed[9]Highly selective for the BET family

Table 2: Kinase Selectivity Profile

CompoundKinase Target% Inhibition @ 1 µMNotes
This compound (rac-1) CDKL282%Identified as a potential off-target
TRKC82%Identified as a potential off-target
CDK1151-68%Moderate off-target activity
TRKB51-68%Moderate off-target activity
HPK151-68%Moderate off-target activity
p38-δ51-68%Moderate off-target activity

Note: Kinase screening data for the racemate (rac-1) of this compound. The amino-pyrimidine moiety is a known kinase-binding pharmacophore.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protein-Observed Fluorine NMR (PrOF NMR) for Bromodomain Binding

This technique is used to detect and quantify the binding of ligands to fluorine-labeled proteins.

Protocol:

  • Protein Preparation:

    • Express and purify the bromodomain of interest (e.g., BPTF, BRD4) with a fluorine-containing amino acid analog, such as 5-fluoro-tryptophan (5FW).[5]

    • Dialyze the labeled protein into an appropriate NMR buffer (e.g., 50 mM TRIS, 100 mM NaCl, 5% D2O, pH 7.4).[5]

    • Concentrate the protein to a working concentration, typically 40-50 µM.[5]

  • Ligand Preparation:

    • Dissolve the test compound (e.g., this compound) in a compatible solvent (e.g., DMSO-d6) to create a high-concentration stock solution.

  • NMR Data Acquisition:

    • Acquire a baseline 1D 19F NMR spectrum of the fluorine-labeled protein in the absence of the ligand.[5]

    • Titrate the test compound into the protein sample at increasing concentrations.

    • Acquire a 19F NMR spectrum at each concentration point.

    • Monitor changes in the chemical shift and line broadening of the 19F signals upon ligand binding.

  • Data Analysis:

    • Calculate the dissociation constant (Kd) by fitting the changes in chemical shift as a function of ligand concentration to a suitable binding isotherm.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the ability of a compound to compete with an immobilized ligand for binding to a panel of kinases.

Protocol:

  • Assay Components:

    • DNA-tagged kinases.

    • Immobilized, active-site-directed ligands on streptavidin-coated magnetic beads.

    • Test compound.

  • Binding Reaction:

    • Combine the DNA-tagged kinase, immobilized ligand, and the test compound in a binding buffer.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Quantification:

    • Wash the beads to remove unbound components.

    • Elute the bound kinase.

    • Quantify the amount of DNA-tagged kinase in the eluate using quantitative PCR (qPCR).

  • Data Analysis:

    • The amount of kinase captured is inversely proportional to the binding affinity of the test compound.

    • Determine the Kd or percent inhibition by comparing the amount of kinase captured in the presence of the test compound to a DMSO control.

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is commonly used to measure the binding affinity of inhibitors to BET bromodomains.

Protocol:

  • Reagents:

    • Purified BET bromodomain protein (e.g., BRD4) tagged with a donor fluorophore (e.g., Europium cryptate-labeled streptavidin).

    • A biotinylated, tetra-acetylated Histone H4 peptide (H4Ac4) as the binding partner.[8]

    • An acceptor fluorophore-labeled antibody that recognizes the protein tag (e.g., XL-665-labeled anti-6His antibody).[10]

    • Test compound (e.g., I-BET762).

  • Assay Procedure:

    • Incubate the BET protein with the acetylated histone peptide in an appropriate assay buffer.[10]

    • Add the test compound at various concentrations.

    • Add the donor and acceptor fluorophore-labeled reagents.[10]

    • Incubate to allow for binding to occur.

  • Data Acquisition:

    • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.[10]

  • Data Analysis:

    • The FRET signal decreases as the test compound displaces the acetylated peptide from the bromodomain.

    • Calculate the IC50 value from the dose-response curve.[8]

Visualizations

BPTF Signaling and Inhibition

BPTF_Signaling cluster_nucleus Nucleus cluster_inhibitor BPTF BPTF NURF NURF Complex BPTF->NURF is a subunit of Chromatin Chromatin Remodeling NURF->Chromatin Histone Acetylated Histones Histone->BPTF binds to Transcription Gene Transcription Chromatin->Transcription GSK1379725A This compound GSK1379725A->BPTF inhibits binding

Caption: BPTF binds to acetylated histones, leading to chromatin remodeling and gene transcription. This compound selectively inhibits this interaction.

PrOF NMR Experimental Workflow

PrOF_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Express & Purify 5FW-labeled Protein A1 Acquire Baseline 19F NMR Spectrum P1->A1 P2 Prepare Ligand Stock Solution A2 Titrate Ligand into Protein Sample P2->A2 A1->A2 A3 Acquire 19F NMR Spectra at each point A2->A3 Repeat D1 Monitor Chemical Shift Changes A3->D1 D2 Fit Data to Binding Isotherm D1->D2 D3 Calculate Kd D2->D3

Caption: Workflow for determining ligand binding affinity using Protein-Observed Fluorine NMR.

Inhibitor Selectivity Comparison

Selectivity_Comparison cluster_inhibitors Inhibitors cluster_targets Targets GSK This compound BPTF BPTF GSK->BPTF Selective BET BET Family (BRD2, BRD3, BRD4) GSK->BET Not Active Kinases Kinases GSK->Kinases Some Off-Target IBET I-BET762 IBET->BPTF Not Active IBET->BET Pan-Inhibitor NonBET Non-BET Bromodomains IBET->NonBET Not Active JQ1 (+)-JQ1 JQ1->BPTF Not Active JQ1->BET Pan-Inhibitor JQ1->NonBET Not Active

Caption: Logical comparison of the primary targets and selectivity of this compound, I-BET762, and (+)-JQ1.

References

A Comparative Guide to the In Vivo Efficacy of BPTF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and PHD finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a compelling target in oncology. BPTF plays a crucial role in chromatin remodeling and gene transcription, and its dysregulation is implicated in the progression of various cancers. This guide provides an objective comparison of the in vivo efficacy of three prominent BPTF inhibitors: AU1, Bromosporine, and BI-7190, supported by available experimental data.

In Vivo Efficacy Comparison

Direct head-to-head in vivo comparisons of BPTF inhibitors are limited in publicly available literature. The following table summarizes efficacy data from individual studies, highlighting the diverse experimental contexts.

InhibitorCancer ModelDosing RegimenEfficacy ResultsCitation
AU1 4T1 Triple-Negative Breast Cancer (TNBC)Not specified in detail, used in combination with doxorubicin.Enhanced anti-cancer activity in combination with doxorubicin.[1] Sensitizes TNBC cells to chemotherapy, in part by inhibiting the P-glycoprotein (P-gp) efflux pump.[1]
Bromosporine Triple-Negative Breast Cancer (TNBC) XenograftNot specified in detail.Produced significant anti-tumor effects as a single agent and in combination with the PI3K inhibitor gedatolisib.[2][3][2][3]
BI-7190 MMTV-PyMT Mammary Tumor30 mg/kg, oral administration.Significantly delayed tumor onset, with nearly 100% of treated mice remaining tumor-free for approximately five weeks, compared to three weeks in the control group.[4][4][5]

BPTF Signaling Pathway

BPTF, as a core component of the NURF chromatin remodeling complex, influences the expression of genes critical for cell proliferation and survival. Its inhibition has been shown to impact key oncogenic signaling pathways.

Caption: BPTF's role in activating pro-survival signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a BPTF inhibitor in a xenograft mouse model.

Experimental_Workflow General In Vivo Efficacy Workflow Cell_Culture Cancer Cell Culture Implantation Orthotopic/Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Development Tumor Establishment Implantation->Tumor_Development Randomization Randomization into Treatment Groups Tumor_Development->Randomization Treatment Treatment with BPTF Inhibitor or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Metastasis) Monitoring->Endpoint

Caption: A generalized workflow for preclinical in vivo studies.

Specific Methodologies
  • AU1 in 4T1 TNBC Model:

    • Animal Model: BALB/c mice were used for the orthotopic implantation of 4T1 murine breast cancer cells into the mammary fat pad.[6][7]

    • Drug Administration: While specific doses for the in vivo combination therapy are not detailed in the provided results, AU1 was used to sensitize 4T1 cells to doxorubicin.[1] In related in vitro studies, a non-toxic concentration of 2.5 µM AU1 was used.

    • Efficacy Evaluation: The primary outcome was the enhancement of the anti-cancer activity of doxorubicin.[1] Another study focused on the inhibition of the P-gp efflux pump as a mechanism of sensitization.[8]

  • Bromosporine in TNBC Xenograft Model:

    • Animal Model: MDA-MB-231 human breast cancer cells were used to establish xenografts in mice.[9]

    • Drug Administration: Specific dosing and schedules for bromosporine, both as a monotherapy and in combination with the PI3K inhibitor gedatolisib, were not explicitly stated in the search results.

    • Efficacy Evaluation: The study reported significant anti-tumor effects, which were enhanced with the combination therapy.[2][3]

  • BI-7190 in MMTV-PyMT Model:

    • Animal Model: The MMTV-PyMT transgenic mouse model, which spontaneously develops mammary tumors, was utilized.[4]

    • Drug Administration: BI-7190 was administered orally at a dose of 30 mg/kg.[5] A corresponding inactive analog, BI-4827, was used as a negative control.

    • Efficacy Evaluation: The primary endpoint was tumor-free survival, which was significantly extended in the BI-7190 treated group compared to the control group.[4]

Summary and Future Directions

The available in vivo data, while not from direct comparative studies, suggest that inhibiting BPTF is a promising strategy in preclinical cancer models. BI-7190 has demonstrated single-agent efficacy in delaying tumor onset, while AU1 and bromosporine have shown significant potential in combination with other anti-cancer agents.

The observed involvement of BPTF in critical cancer signaling pathways, such as the PI3K/AKT and MAPK pathways, provides a strong rationale for its continued investigation as a therapeutic target.[9][10][11] Future research should focus on direct, head-to-head in vivo comparisons of next-generation BPTF inhibitors in standardized preclinical models. Such studies will be crucial for identifying the most potent and selective compounds to advance into clinical development. Furthermore, exploring the efficacy of BPTF inhibitors across a broader range of cancer types and in combination with other targeted therapies and immunotherapies will be essential to fully realize their therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of (S)-GSK1379725A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like (S)-GSK1379725A are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information to facilitate the appropriate management of this compound waste, ensuring the protection of personnel and the environment.

Understanding this compound: Key Characteristics

This compound is a selective inhibitor of the BPTF (Bromodomain and PHD finger-containing transcription factor) bromodomain, a target of interest in various research areas.[1] While a comprehensive, substance-specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, general safety principles for handling research compounds should be strictly followed. The table below summarizes key known data for this compound.

PropertyValueSource
Molecular Formula C23H23FN6O3TargetMol
Molecular Weight 450.47 g/mol TargetMol
CAS Number 1802251-00-8Immunomart[2]
Appearance SolidCymitQuimica
Storage Store at -20°CTargetMol

Procedural Guidance for Disposal

In the absence of a specific Safety Data Sheet, the following step-by-step operational plan provides a framework for the safe disposal of this compound. This guidance is based on standard laboratory practices for chemical waste management.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding with any disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is critical. This compound waste should be categorized and collected at the point of generation.

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. If the compound is dissolved in a solvent, the solvent's hazardous characteristics will also dictate the disposal route.

Step 3: Labeling and Storage

All waste containers must be accurately and clearly labeled. The label should include:

  • The full chemical name: this compound

  • The quantity of the waste

  • The date of accumulation

  • Hazard identification (e.g., "Caution: Research Chemical," and any other known hazards)

Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until they are collected for disposal.

Step 4: Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Your institution's EHS department will coordinate the pickup and disposal of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the handling and disposal of a research chemical like this compound within a laboratory setting.

G General Workflow for Laboratory Chemical Disposal cluster_0 In-Lab Procedures cluster_1 Institutional Oversight cluster_2 Final Disposal A Chemical Use in Experiment B Waste Generation (Solid & Liquid) A->B C Segregate Waste at Source B->C D Label Waste Container C->D E Store in Designated Area D->E G Schedule Waste Pickup E->G F Consult Institutional EHS Guidelines F->G H Licensed Waste Disposal Vendor G->H I Regulatory Compliant Disposal H->I

Caption: General workflow for laboratory chemical disposal.

This guide is intended to provide foundational information for the safe handling and disposal of this compound. By adhering to these principles and consulting with your institutional safety experts, you can ensure a secure research environment.

References

Personal protective equipment for handling (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-GSK1379725A

This guide provides crucial safety and logistical information for the handling of this compound, a selective BPTF bromodomain inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the potential hazards associated with potent small molecule inhibitors is strongly recommended. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE Category Item Specifications Rationale
Hand Protection Double Nitrile GlovesPowder-free, disposable nitrile gloves. The outer glove should be changed immediately upon contamination.Prevents skin absorption. Double gloving provides an additional layer of protection.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric.Protects skin and personal clothing from contamination. Must be disposed of as hazardous waste after use.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles, especially when handling the solid compound or preparing solutions.Protects against splashes and aerosolized particles.
Respiratory Protection N95 Respirator (or higher)A NIOSH-approved N95 or higher-rated respirator is recommended when handling the powdered form of the compound.Minimizes the risk of inhaling fine particles.
Operational Plan: Step-by-Step Handling Protocol

All procedures involving the solid form of this compound or its concentrated solutions should be performed in a designated containment area, such as a certified chemical fume hood or a glove box.

  • Preparation : Before handling the compound, ensure the designated area is clean and equipped with all necessary materials, including the required PPE, weighing papers, spatulas, and waste disposal containers.

  • Weighing : When weighing the solid compound, do so within a chemical fume hood to minimize the risk of inhalation. Use disposable weighing boats and spatulas.

  • Solution Preparation : To prepare solutions, add the solvent to the pre-weighed compound slowly and carefully to avoid splashing. If the compound is supplied in a vial, reconstitution should be performed by adding the solvent directly to the vial.

  • Post-Handling : After handling, wipe down all surfaces in the designated area with an appropriate cleaning agent. All disposable materials that have come into contact with the compound should be treated as hazardous waste.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous and disposed of in accordance with institutional and local regulations.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Examples Disposal Container Disposal Method
Solid Hazardous Waste Contaminated gloves, gowns, weigh boats, pipette tips, empty vials.Designated, sealed, and clearly labeled hazardous waste container.High-temperature incineration by a certified hazardous waste management company.
Liquid Hazardous Waste Unused or expired solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.Incineration by a certified hazardous waste management company.
Sharps Hazardous Waste Needles and syringes used for compound administration.Puncture-proof, labeled sharps container designated for hazardous waste.Follow institutional protocols for hazardous sharps disposal, which may include autoclaving followed by incineration.

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) B Prepare Designated Work Area (Fume Hood) A->B C Weigh Solid Compound B->C Proceed to Handling D Prepare Stock Solution C->D E Dispose of Solid Waste (Contaminated PPE, Vials) D->E Proceed to Cleanup F Dispose of Liquid Waste (Unused Solutions) D->F Proceed to Cleanup G Decontaminate Work Surfaces E->G F->G H Remove PPE & Wash Hands G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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